N-Bsmoc-L-leucine
Description
BenchChem offers high-quality N-Bsmoc-L-leucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Bsmoc-L-leucine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6S/c1-10(2)7-13(15(18)19)17-16(20)23-9-12-8-11-5-3-4-6-14(11)24(12,21)22/h3-6,8,10,13H,7,9H2,1-2H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRCRRODQMLMIU-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428829 | |
| Record name | N-Bsmoc-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197245-21-9 | |
| Record name | N-Bsmoc-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: N-Bsmoc-L-Leucine in Advanced Peptide Synthesis
Executive Summary
N-Bsmoc-L-leucine (CAS: 197245-21-9) represents a high-performance derivative of L-leucine utilized in solid-phase peptide synthesis (SPPS).[1] It incorporates the Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethoxycarbonyl) protecting group, a sulfone-based moiety developed by Louis A. Carpino.[1]
Unlike the industry-standard Fmoc group, which relies on
Chemical Architecture & Properties[1][4]
Structural Analysis
The molecule consists of the L-leucine core protected at the
-
Chemical Formula:
[1] -
Core Components:
Physicochemical Data Table[1]
| Property | Specification |
| CAS Number | 197245-21-9 |
| Appearance | White to off-white crystalline powder |
| Purity (HPLC) | Typically |
| Solubility | Soluble in DMF, DCM, DMSO; Byproducts are water-soluble |
| Chirality | L-Enantiomer (S-configuration) |
| Storage | 2-8°C, Desiccated (Moisture sensitive) |
Structural Visualization
The following diagram illustrates the connectivity of N-Bsmoc-L-leucine, highlighting the electrophilic site susceptible to nucleophilic attack.
Figure 1: Structural connectivity of N-Bsmoc-L-leucine.[1] The red node represents the reactive sulfone scaffold responsible for the unique deprotection mechanism.
Mechanistic Mastery: The Michael Addition Pathway[9]
The primary reason to select N-Bsmoc-L-leucine over Fmoc-L-leucine is the deprotection mechanism.
The Mechanism[2]
-
Fmoc (Standard): Relies on E1cB elimination.[1] The base (piperidine) abstracts the acidic proton at the fluorenyl 9-position, causing the collapse of the system and release of dibenzofulvene.
-
Bsmoc (Advanced): Relies on Michael Addition .[1][2][5][7][8] The base acts as a nucleophile, attacking the
-carbon of the vinyl sulfone double bond. This forms a cyclic adduct that spontaneously eliminates to release the free amine.
Key Advantages of this Mechanism
-
Speed: The Michael addition to the vinyl sulfone is kinetically faster than the proton abstraction required for Fmoc.
-
Milder Bases: Deprotection can be achieved with secondary amines (piperidine) at much lower concentrations (2-5%) or even with polyamines like tris(2-aminoethyl)amine (TAEA).[1]
-
Scavenging: The byproduct is an amine-Bsmoc adduct that is generally non-reactive toward the peptide chain, preventing the "back-reaction" sometimes seen with dibenzofulvene in Fmoc chemistry.
Figure 2: The Bsmoc deprotection pathway.[1] Unlike Fmoc, the base becomes covalently bound to the protecting group fragment, preventing reversibility.[1]
Experimental Protocols
Protocol A: Coupling of N-Bsmoc-L-leucine
This protocol ensures racemization-free incorporation of Leucine onto the resin.
Reagents:
-
N-Bsmoc-L-leucine (3-5 equivalents relative to resin loading)[1]
-
Activator: HBTU or HATU (0.95 eq relative to AA)[1]
-
Base: DIPEA (2 eq relative to AA)[1]
-
Solvent: DMF (Anhydrous)[1]
Workflow:
-
Dissolution: Dissolve N-Bsmoc-L-leucine and HBTU in minimal DMF.
-
Activation: Add DIPEA. Allow the solution to activate for 30–60 seconds. (Do not over-incubate; Bsmoc is stable, but activated esters can hydrolyze).[1]
-
Coupling: Add the activated mixture to the resin-bound free amine.
-
Incubation: Agitate at room temperature for 30–45 minutes.
-
Wash: Drain and wash resin with DMF (
min).[1]
Protocol B: The Rapid Deprotection Cycle
This is where Bsmoc differs significantly from Fmoc.
Reagents:
-
Standard: 2% Piperidine in DMF (vs. 20% for Fmoc).[1]
-
Alternative (Continuous Flow): 5% TAEA (Tris(2-aminoethyl)amine) in DMF.[1]
Workflow:
-
Application: Add the deprotection cocktail to the resin.
-
Reaction: Agitate for 3–5 minutes . (Fmoc typically requires 10–20 mins).[1]
-
Monitoring (Optional): The Bsmoc-piperidine adduct absorbs UV differently than the starting material.[1]
-
Wash: Wash extensively with DMF (
min) to remove the adduct.[1]-
Note: The adduct is more polar/water-soluble than the Fmoc-fulvene adduct, making it easier to wash away, even in flow chemistry setups.
-
Comparative Analysis: Bsmoc vs. Fmoc[2][3][6][7][9][11][12]
The following table summarizes why a researcher might choose N-Bsmoc-L-leucine over the standard Fmoc derivative.
| Feature | Fmoc Strategy | Bsmoc Strategy |
| Deprotection Mechanism | Michael Addition | |
| Reagent | 20% Piperidine in DMF | 2-5% Piperidine or TAEA |
| Reaction Time | 10–20 minutes | 2–5 minutes |
| Base Sensitivity | Moderate (Risk of Aspartimide) | Low (Milder conditions reduce side reactions) |
| Byproduct Nature | Dibenzofulvene (Polymerizes/Reactive) | Amine-Adduct (Stable, Soluble) |
| Purification | Hydrophobic byproducts can co-elute | Hydrophilic byproducts wash out easily |
References
-
Carpino, L. A., et al. (1999).[1][5] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." The Journal of Organic Chemistry.
-
BenchChem. (2025).[1][2] "A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis." BenchChem Technical Guides.
-
Gundala, C., et al. (2009).[1][9][10] "Synthesis of Bsmoc Protected N-Methyl Amino Acids... and Their Use in Peptide Synthesis." Protein & Peptide Letters.
-
Santa Cruz Biotechnology. "N-Bsmoc-L-leucine Product Data." SCBT Catalog. [1]
Sources
- 1. Leucine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bsmoc Protected Compounds [asna.com.sa]
- 6. N-Bsmoc-L-leucine | CAS 197245-21-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 8. Bsmoc-Cl - Enamine [enamine.net]
- 9. scispace.com [scispace.com]
- 10. Synthesis of 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protected N-methyl amino acids by reduction of Bsmoc-5-oxazoli-dinones and their use in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Peptide Chemistry: The Bsmoc Advantage for Hydrophobic Residues (L-Leucine)
Topic: Advantages of Bsmoc protecting group over Fmoc for L-leucine Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
In the high-stakes landscape of peptide therapeutics, the choice of
This guide analyzes the Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) protecting group, a sulfone-based alternative developed by Carpino. Unlike Fmoc, which relies on a
Mechanistic Foundations: Michael Addition vs. -Elimination[2]
The superiority of Bsmoc lies in its deprotection pathway.[2][3] Understanding this causality is essential for optimizing deprotection cocktails.[3]
The Fmoc Limitation
Fmoc removal is driven by base-catalyzed
-
The Problem: DBF is a highly reactive electrophile.[3] Unless effectively scavenged by excess piperidine, it can re-attach to the free amine or modify side chains (e.g., alkylation of Trp/Cys).[3]
The Bsmoc Advantage
Bsmoc contains an
-
The Result: The protecting group is cleaved as a stable amine-adduct.[3] This adduct is irreversible under synthesis conditions and, critically, does not polymerize or react with the peptide chain.[3]
Mechanistic Visualization
The following diagram contrasts the reactive intermediate generation of Fmoc with the clean adduct formation of Bsmoc.
Figure 1: Comparative deprotection mechanisms. Note the direct conversion to a stable adduct in the Bsmoc pathway, preventing the generation of reactive intermediates.
The Case for L-Leucine: Solving the Hydrophobic Challenge
L-Leucine is a critical building block in peptide therapeutics but presents specific challenges in synthesis.
The "Difficult Sequence" Problem
Leucine-rich peptides are notorious for aggregation (forming
-
Fmoc Failure Mode: Incomplete Fmoc removal due to steric bulk leads to deletion sequences.[3] Extended exposure to piperidine to force deprotection can cause racemization or aspartimide formation in susceptible adjacent residues.[3]
Bsmoc-Leu-OH Properties & Handling
Unlike most Bsmoc amino acids which are high-melting solids, Bsmoc-L-Leucine (and Bsmoc-Asp/Pro) often presents as an oil or low-melting solid.[4]
-
Handling Protocol: Do not attempt to weigh Bsmoc-Leu-OH as a solid powder if it appears tacky. Instead, prepare a standardized stock solution (e.g., 0.5 M in DMF) immediately upon receipt.[3] Store at -20°C. This ensures precise stoichiometry during coupling.[3]
The "Polishing" Effect
Because Bsmoc deprotection is faster (
Experimental Protocol: Rapid Continuous Solution Synthesis (RCSS)
This protocol utilizes the unique solubility of the Bsmoc-TAEA adduct to synthesize Leucine-rich peptides without intermediate chromatography or solid-phase resins. This is the "killer app" for Bsmoc.
Objective: Synthesis of a hydrophobic tripeptide (e.g., H-Leu-Leu-Leu-OH) using Bsmoc chemistry.
Materials
-
Reagents: Bsmoc-Leu-OH (0.5 M in DMF), TAEA (Tris(2-aminoethyl)amine), EDC/HOBt or HATU.
-
Solvents: DCM (Dichloromethane), DMF, Brine, 5% NaHCO3.[3]
Workflow Diagram
Figure 2: Rapid Continuous Solution Synthesis workflow. The water solubility of the Bsmoc-TAEA adduct allows purification via simple extraction.
Step-by-Step Methodology
-
Coupling:
-
Standard Wash:
-
Wash the organic layer with 5% NaHCO3 (removes excess acid) and 1M HCl (removes excess EDC/HOBt).[3]
-
-
Deprotection (The Bsmoc Step):
-
Add TAEA to the organic phase (approx. 2–5 equivalents).[3]
-
Stir vigorously for 5–15 minutes.
-
Note: The reaction is driven by the formation of the highly polar Bsmoc-TAEA adduct.
-
-
Aqueous Extraction (Purification):
-
Add an equal volume of water or brine.[3] Shake and separate.
-
Crucial Mechanism: The Bsmoc-TAEA adduct is water-soluble.[1] It partitions into the aqueous phase.[3] The hydrophobic Leucine-peptide remains in the DCM phase.[3]
-
Repeat the water wash twice to ensure complete removal of the protecting group byproduct.[3]
-
-
Cycle: The organic phase now contains the pure, deprotected peptide ready for the next coupling.[3]
Comparative Data: Bsmoc vs. Fmoc[2][5]
The following table summarizes the key operational differences, highlighting why Bsmoc is superior for difficult hydrophobic sequences.
| Feature | Fmoc Strategy | Bsmoc Strategy | Impact on L-Leucine |
| Deprotection Reagent | 20% Piperidine (High conc.) | 2-5% Piperidine or TAEA | Bsmoc allows milder conditions, reducing side reactions. |
| Mechanism | Michael Addition | Bsmoc is faster ( | |
| Byproduct | Dibenzofulvene (Lipophilic) | Sulfone-Amine Adduct (Polar) | Bsmoc adduct is easily washed away; Fmoc-DBF requires chromatography. |
| Solubility | Peptide must be resin-bound or purified via column.[3] | RCSS (Solution Phase) possible.[3] | Bsmoc enables rapid solution synthesis of hydrophobic Leu peptides.[3] |
| Atom Economy | Requires scavengers.[3] | Self-scavenging.[3] | Cleaner crude product.[3] |
References
-
Carpino, L. A., et al. (1999).[3] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." Journal of Organic Chemistry, 64(12), 4324–4338.[3][4] Link[3]
-
Carpino, L. A., et al. (2002).[3] "Rapid, Continuous Solution-Phase Peptide Synthesis: Application to Peptides of Pharmaceutical Interest." Organic Process Research & Development, 6(6). Link[3]
-
BenchChem. (2025).[1][2][3] "A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis." BenchChem Technical Guides. Link[3]
-
Ghassemi, S., et al. (2002).[3] "Rapid, Continuous Solution-Phase Peptide Synthesis." Organic Process Research & Development. Link[3]
-
Sigma-Aldrich. (2025).[3] "Fmoc-Leu-OH Product Specification and Handling." Merck KGaA.[3] Link[3]
Sources
Stability of N-Bsmoc-L-leucine in Solution
Technical Guide for Peptide Chemists & Drug Developers
Executive Summary
N-Bsmoc-L-leucine (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl-L-leucine) represents a high-performance alternative to Fmoc-L-leucine, specifically engineered for rapid continuous solution-phase peptide synthesis and Green SPPS.
The stability profile of N-Bsmoc-L-leucine is defined by a distinct trade-off : it exhibits exceptional stability toward acids and tertiary amines (allowing robust coupling) but possesses heightened sensitivity to secondary amines and nucleophiles compared to Fmoc. This guide delineates the mechanistic boundaries of this stability to prevent inadvertent deprotection and optimize synthetic workflows.
Chemical Basis of Stability: The Michael Addition Switch
To understand the stability of N-Bsmoc-L-leucine, one must understand its deprotection mechanism. Unlike Fmoc, which relies on
-
Fmoc: Requires a base strong enough to abstract the acidic proton at the 9-position of the fluorene ring (
). -
Bsmoc: The cyclic sulfone (1,1-dioxobenzo[b]thiophene) acts as a powerful electron-withdrawing group, activating the exocyclic double bond. Nucleophiles (like piperidine or TAEA) attack this double bond directly.
Implication for Stability: This mechanism makes N-Bsmoc-L-leucine significantly more labile to nucleophilic bases (rapid deprotection) but highly stable against acids and non-nucleophilic bases used during coupling (e.g., DIEA).
Figure 1: Mechanistic Pathway of Bsmoc Stability vs. Deprotection
Caption: The Bsmoc group remains stable until a specific nucleophilic trigger initiates the Michael addition cascade.
Solvent & Reagent Stability Profile
The following data synthesizes stability metrics for N-Bsmoc-L-leucine in standard peptide synthesis environments.
Table 1: Comparative Stability Data (N-Bsmoc-L-leucine)
| Solvent / Reagent Condition | Stability Status | Half-Life ( | Critical Notes |
| DMF (Fresh, High Purity) | Stable | > 24 Hours | Must be free of dimethylamine. |
| DMF (Aged/Contaminated) | Unstable | Variable (< 6 Hours) | Dimethylamine impurities trigger deprotection. |
| DCM (Dichloromethane) | Stable | Indefinite | Preferred solvent for stock solutions. |
| 20% Piperidine in DMF | Labile | < 1 Minute | Standard Fmoc deprotection conditions are too harsh/fast. |
| 2% Piperidine in DMF | Labile | ~7 Minutes (Complete) | Standard Bsmoc deprotection condition. |
| TAEA (Tris(2-aminoethyl)amine) | Labile | Rapid Cleavage | Generates water-soluble adducts. |
| TFA (Trifluoroacetic Acid) | Stable | > 24 Hours | Completely compatible with acidolytic cleavage of side-chains. |
| DIEA / HOBt (Coupling) | Stable | > 24 Hours | Compatible with standard activation protocols. |
Critical Insight - The "Old DMF" Hazard: N-Bsmoc-L-leucine is uniquely vulnerable to "aged" DMF. DMF slowly hydrolyzes to form dimethylamine and formic acid. While Fmoc-Leu is relatively tolerant of trace dimethylamine, Bsmoc-Leu will suffer premature deprotection. Always use fresh, amine-free DMF for Bsmoc chemistry.
Detailed Experimental Protocols
Protocol A: Self-Validating Stability Assay (HPLC)
Before committing a batch of N-Bsmoc-L-leucine to a long synthesis, validate its integrity in your specific solvent lot.
Materials:
-
N-Bsmoc-L-leucine sample.[1]
-
Solvent to be tested (e.g., DMF, NMP).[2]
-
HPLC System (C18 Column, UV detection at 254 nm).
Workflow:
-
Baseline Preparation: Dissolve 1 mg N-Bsmoc-L-leucine in 1 mL Acetonitrile (ACN). Inject immediately to establish
purity. -
Stress Test: Dissolve 10 mg N-Bsmoc-L-leucine in 1 mL of the test solvent (e.g., DMF).
-
Incubation: Agitate at Room Temperature (20-25°C).
-
Sampling:
-
Take a 50
L aliquot at 1 hour and 4 hours . -
Dilute aliquot into 950
L ACN (quenches the reaction by dilution).
-
-
Analysis: Inject onto HPLC.
-
Pass Criteria: Peak area of N-Bsmoc-L-leucine remains >99% of
area. -
Fail Criteria: Appearance of a new peak (Bsmoc-adduct or free Leucine) >1%.
-
Protocol B: Controlled Deprotection (The "Green" Advantage)
This protocol demonstrates the high sensitivity of Bsmoc-Leu, allowing for milder reagents than Fmoc.
-
Swelling: Swell resin-bound N-Bsmoc-L-leucine in DMF for 30 mins.
-
Reaction: Add 2% Piperidine (vs 20% for Fmoc) or 5% TAEA in DMF.
-
Timing: Agitate for 5-7 minutes .
-
Wash: Wash with DMF (x3).
-
Note: If using TAEA, the byproduct is highly water-soluble.[3] A water wash can be used if the resin is compatible, significantly reducing organic solvent waste.
-
Storage & Handling Recommendations
Solid State Stability[4]
-
Condition: Store at +2°C to +8°C.
-
Shelf Life: > 2 years if kept desiccated.
-
Light Sensitivity: Protect from prolonged exposure to UV light, which can degrade the sulfone moiety over time.
Solution State (Stock Solutions)
-
Solvent Choice: DCM is superior to DMF for stock solutions due to the absence of amine contaminants.
-
Temperature: Stock solutions in DCM are stable for weeks at 4°C.
-
Pre-Activation: Do not store pre-activated esters (e.g., Bsmoc-Leu-OBt) for >1 hour. Generate them in situ to prevent racemization or hydrolysis.
Visualizing the Stability Workflow
Figure 2: Decision Logic for Bsmoc-Leu Usage
Caption: Decision tree for solvent selection to ensure N-Bsmoc-L-leucine integrity.
References
-
Carpino, L. A., et al. (2003).[3] New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group.[2][3][4][5][6] Journal of the American Chemical Society.
-
BenchChem. (2025).[2][4] Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group. BenchChem Technical Library.
-
Isidro-Llobet, A., et al. (2009).[7] Amino Acid-Protecting Groups.[2][4][6][7][8] Chemical Reviews.
-
Carpino, L. A., et al. (1999). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group.[2][4] The Journal of Organic Chemistry.[3][9]
Sources
- 1. N-Bsmoc-L-leucine | CAS 197245-21-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
History and development of Bsmoc-amino acids in SPPS
The following technical guide details the history, development, and application of Bsmoc-amino acids in Solid-Phase Peptide Synthesis (SPPS).
Technical Whitepaper | Version 2.0
Executive Summary
While 9-fluorenylmethoxycarbonyl (Fmoc) chemistry remains the industry standard for Solid-Phase Peptide Synthesis (SPPS), it suffers from inherent limitations, specifically regarding base-catalyzed side reactions (e.g., aspartimide formation) and slow deprotection kinetics in aggregated sequences. The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group represents a significant evolution in protecting group strategy. Developed by Louis A. Carpino , Bsmoc utilizes a Michael addition-elimination mechanism rather than the standard
Historical Genesis & Chemical Rationale
The trajectory of peptide synthesis has been defined by the quest for orthogonality and speed.
-
The Acid Era (Boc): Relied on TFA/HF, limiting the synthesis of acid-sensitive peptides.
-
The Base Era (Fmoc): Introduced by Carpino and Han (1970), allowing orthogonal mild base deprotection. However, the reliance on 20% piperidine often leads to base-catalyzed side reactions and incomplete deprotection in "difficult" sequences due to
-sheet aggregation. -
The Kinetic Era (Bsmoc): In the late 1990s, Carpino introduced Bsmoc (and its relatives like Mspoc) to shift the deprotection mechanism from a thermodynamic equilibrium (acid-base) to a kinetically driven nucleophilic addition. This was designed to facilitate Rapid Continuous Solution Synthesis and high-speed SPPS.
The Mechanistic Core: Michael Addition vs. -Elimination
The defining feature of Bsmoc is its "amplified" sensitivity to base, driven by the unique electronic properties of the benzo[b]thiophene-1,1-dioxide core.
Fmoc Mechanism (The Baseline)
Fmoc removal follows an E1cb mechanism . The base (piperidine) abstracts the acidic proton at the fluorenyl 9-position. The resulting carbanion eliminates dibenzofulvene (DBF) and the carbamate.
-
Limitation: Requires high base concentration (20%) to drive the equilibrium; DBF can re-react with the amine if not efficiently scavenged.
Bsmoc Mechanism (The Evolution)
Bsmoc removal is triggered by a Michael addition .[1] The vinyl sulfone moiety of the heterocycle acts as a Michael acceptor. The secondary amine (base) attacks the C3 position of the ring. This addition creates a transient carbanion that collapses to eliminate the peptide-carbamate, which then decarboxylates.
-
Advantage: The reaction is driven by nucleophilic attack, not just proton abstraction. This allows the use of much lower base concentrations (e.g., 2-5% piperidine) or weaker bases (piperazine), significantly reducing aspartimide formation.
Mechanistic Visualization
Figure 1: The Bsmoc deprotection pathway via Michael Addition.
Synthesis & Properties of Bsmoc-Amino Acids
Bsmoc-amino acids are generally prepared via the chloroformate (Bsmoc-Cl) or succinimidyl carbonate (Bsmoc-OSu).
Synthesis Protocol (General)
-
Reagent Preparation: Bsmoc-Cl is synthesized from 1,1-dioxobenzo[b]thiophene-2-methanol and phosgene.
-
Coupling: The amino acid is reacted with Bsmoc-Cl in the presence of a mild base (e.g., NaHCO3) in an aqueous/organic solvent mixture (dioxane/water).
-
Purification: Bsmoc-amino acids are crystalline solids, stable at room temperature, and exhibit excellent solubility in DMF and DCM.
Key Physicochemical Properties
| Property | Fmoc-AA | Bsmoc-AA |
| Deprotection Mechanism | E1cb ( | Michael Addition |
| Standard Base | 20% Piperidine | 2-5% Piperidine or Piperazine |
| Deprotection Time | 10-20 mins | 2-5 mins |
| Byproduct Solubility | Low (DBF polymers) | High (Polar Adducts) |
| Base Sensitivity | Moderate | High (Amplified) |
Operational Protocol: The Bsmoc SPPS Cycle
This protocol is designed for a standard 0.1 mmol scale synthesis on Wang or Rink Amide resin.
Materials[4][5][6][7][8][9]
-
Resin: Polystyrene or PEG-PS based.
-
Solvent: DMF (peptide synthesis grade).
-
Deprotection Cocktail: 2% Piperidine in DMF (v/v) OR 5% 4-methylpiperidine .
-
Activator: HBTU/HOBt or DIC/Oxyma.
Step-by-Step Workflow
-
Resin Swelling: Swell resin in DMF for 30 mins.
-
Deprotection (The Rapid Cycle):
-
Washing: Wash with DMF (5 x 1 min) to remove the highly soluble Michael adduct.
-
Coupling:
-
Dissolve Bsmoc-AA (3-5 eq) and Activator (3-5 eq) in DMF.
-
Add DIPEA (6-10 eq).
-
Add to resin and agitate for 30-60 mins.[3]
-
-
Monitoring: Standard Kaiser test or TNBS test.
-
Repeat: Cycle until sequence is complete.
Workflow Diagram
Figure 2: Optimized Bsmoc-SPPS Cycle Workflow.
Critical Application Vectors
Why choose Bsmoc over Fmoc? The choice is dictated by specific sequence challenges.
Suppression of Aspartimide Formation
The Asp-Gly sequence is notorious in Fmoc chemistry. The repetitive exposure to 20% piperidine promotes ring closure of the Asp side chain to form aspartimide, followed by racemization and ring opening to form
-
Bsmoc Solution: Because Bsmoc is removed with only 2% piperidine (or even weaker bases like morpholine), the basicity of the environment is drastically reduced, effectively suppressing the deprotonation of the amide backbone required for aspartimide cyclization [1].
Breaking Aggregation ("Difficult Sequences")
In "difficult" sequences (e.g., poly-alanine, hydrophobic domains),
-
Bsmoc Solution: The Bsmoc group is bulky and contains a sulfone dipole. This unique steric and electronic profile can disrupt inter-chain hydrogen bonding more effectively than the planar Fmoc group, improving solvation and coupling efficiency during assembly [2].
References
-
Carpino, L. A., et al. (1997).[4] "New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups.[4] A Michael-Acceptor-Based Deblocking Process." Journal of the American Chemical Society, 119(41), 9915–9916.
-
Carpino, L. A., et al. (1999).[4] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." The Journal of Organic Chemistry, 64(12), 4324–4338.
-
BenchChem. (2025).[1][2][5] "A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis." BenchChem Technical Notes.
-
Enamine. (2025).[2] "Bsmoc-Cl Reagent Profile." Enamine Product Catalog.
Sources
Technical Guide: Solubility Profile and Handling of N-Bsmoc-L-leucine
[1][2]
Executive Summary
N-Bsmoc-L-leucine (N-(1,1-dioxobenzo[b]thiophene-2-ylmethoxycarbonyl)-L-leucine) represents a class of "Michael-acceptor" based protected amino acids.[1][2] Unlike the robustly crystalline Fmoc-leucine, the Bsmoc-leucine derivative is characterized by a low melting point and a tendency to exist as a viscous oil or semi-solid at room temperature.
This physical state fundamentally alters its solubility profile: rather than requiring aggressive sonication to overcome lattice energy, N-Bsmoc-L-leucine exhibits rapid miscibility in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM).[1][2] Consequently, the technical challenge is not achieving dissolution, but maintaining stability and accurate dosing during the preparation of stock solutions for Solid Phase Peptide Synthesis (SPPS).
Physicochemical Identity
Understanding the molecular architecture is a prerequisite for predicting solvent interaction.[2]
| Property | Specification | Technical Note |
| Chemical Name | N-Bsmoc-L-leucine | |
| Protecting Group | Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethoxycarbonyl) | Contains a sulfone group ( |
| Molecular Weight | ~353.4 Da | |
| Physical State | Viscous Oil / Low-Melting Solid | Critical: Unlike most Bsmoc-AAs (which are crystalline, mp >90°C), Bsmoc-Leu-OH is known to be an oil or have a melting point near ambient temperature [1, 2].[1][2] |
| Primary Solvents | DMF, NMP, DCM | High compatibility with SPPS standards.[2] |
Solubility Profile in Organic Solvents[3][4][5]
The solubility of N-Bsmoc-L-leucine is dictated by the lipophilicity of the leucine side chain combined with the polar, sulfone-containing Bsmoc backbone.[1]
Quantitative Solubility Estimates
Due to its oily/low-melting nature, N-Bsmoc-L-leucine does not exhibit a sharp saturation point in organic solvents; it is effectively miscible at standard SPPS concentrations.[1][2]
| Solvent Class | Solvent | Solubility Rating | Typical SPPS Conc. | Operational Notes |
| Polar Aprotic | DMF (Dimethylformamide) | Excellent (>1.0 M) | 0.2 – 0.5 M | Preferred solvent.[1][2] Rapid dissolution. Ensure solvent is amine-free to prevent premature deprotection.[1][2] |
| Polar Aprotic | NMP (N-Methyl-2-pyrrolidone) | Excellent (>1.0 M) | 0.2 – 0.5 M | Alternative to DMF; reduces aggregation in difficult sequences.[1][2] |
| Chlorinated | DCM (Dichloromethane) | High | 0.1 – 0.3 M | Good solubility, but volatility can lead to concentration drift during automated synthesis.[1][2] |
| Ethers | THF (Tetrahydrofuran) | Moderate/Good | N/A | Soluble, but rarely used in SPPS due to peroxide risks and resin swelling issues.[1][2] |
| Alcohols | MeOH/EtOH | Variable | N/A | Avoid. Protic solvents can interfere with activation strategies (e.g., ester formation).[1][2] |
| Aqueous | Water | Insoluble | N/A | Hydrophobic leucine side chain prevents aqueous solubility.[1][2] |
Mechanistic Solubility Diagram
The following diagram illustrates the structural features driving solubility and the deprotection pathway that dictates solvent restrictions.
Figure 1: Structural determinants of N-Bsmoc-L-leucine solubility and solvent-associated stability risks.
Experimental Protocols
Handling the "Oily" Reagent
Since N-Bsmoc-L-leucine may present as a viscous oil or sticky solid, standard weighing boats are ineffective.[1][2]
Protocol: Gravimetric Stock Preparation
-
Tare the Vessel: Place a volumetric flask (e.g., 10 mL or 25 mL) directly onto the analytical balance.[2] Tare the balance.
-
Transfer: Using a wide-bore pipette or a warmed glass spatula (approx. 30°C), transfer the N-Bsmoc-L-leucine directly into the solvent flask.[1][2]
-
Note: If the reagent is solidified but sticky, gently warm the container to ~35°C to liquify it for easier pipetting.
-
-
Gravimetric Confirmation: Record the exact mass (
) transferred. -
Dissolution: Add high-grade (amine-free) DMF to approx. 80% of the final volume. Vortex for 10–15 seconds.[1][2] The oil should disperse and dissolve instantly.[2]
-
Make to Volume: Dilute to the mark with DMF. Invert 5 times to mix.
Solubility Validation (Self-Validating System)
To ensure the reagent is fully dissolved and active:
-
Visual Inspection: The solution should be clear and colorless.[2][3] Any turbidity suggests water contamination (leucine hydrophobicity causes crashing out).[1][2]
-
UV Verification (Optional): Dilute a small aliquot (10 µL) into 1 mL MeOH. Measure absorbance at 265 nm (characteristic of the benzo[b]thiophene system).
-
Stability Check: Leave an aliquot at room temperature for 24 hours. Re-inject on HPLC.
Application in Peptide Synthesis (SPPS)
Why Solubility Matters Here
In SPPS, the coupling reaction follows second-order kinetics:
Bsmoc vs. Fmoc: The Solubility/Deprotection Trade-off
The Bsmoc group is designed for Rapid Continuous Solution Synthesis .[2] Its solubility profile supports this by allowing the use of mixed aqueous/organic washes during extraction, unlike the strictly organic requirements of Fmoc.
| Feature | Fmoc-Leu-OH | N-Bsmoc-L-leucine | Impact on Process |
| Solubility | ~30 mg/mL (Limit) | Miscible (Oil) | Bsmoc allows higher concentration coupling.[1][2] |
| Deprotection | 20% Piperidine | 2-5% TAEA or Piperidine | Bsmoc requires milder bases; solubility of the byproduct is key.[2] |
| Byproduct | Dibenzofulvene (Polymerizes) | Michael Adduct (Soluble) | Bsmoc cleavage products are more soluble in aqueous/organic mixes, aiding purification [1].[1][2] |
Storage and Stability
-
Storage: Store neat N-Bsmoc-L-leucine at -20°C . As an oil/low-melting solid, it is prone to hydrolysis if moisture condenses on the surface.[2] Desiccate fully before opening.
-
Solution Stability: Stable in neutral DMF/NMP for >48 hours.
-
Incompatibility: Avoid storage in solvents containing primary or secondary amines (e.g., commercial DMF grades with dimethylamine impurities), as this will trigger the Michael addition deprotection mechanism [3].
References
-
Carpino, L. A., et al. (1999).[2][4][5][6][7] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." Journal of Organic Chemistry, 64(12), 4324–4338.[6][7] Link[1][2]
-
Carpino, L. A. (2003).[1][2][4] "Rapid, Continuous Solution-Phase Peptide Synthesis: Application to Peptides of Pharmaceutical Interest." Organic Process Research & Development, 7(1), 28–37.[4] Link[1][2]
-
Collins, J. M. (2013).[1][2] "Water soluble solid phase peptide synthesis." World Intellectual Property Organization (Patent WO2013115813A1).[1][2] Link
-
Albericio, F. (2000).[1][2] "Orthogonal Protecting Groups for N-Amino and C-Terminal Carboxyl Functions in Solid-Phase Peptide Synthesis." Biopolymers (Peptide Science), 55(2), 123–139.[1] Link
Sources
- 1. Leucine (CAS 61-90-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. N-(9-芴甲氧羰基)-L-亮氨酸 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. scribd.com [scribd.com]
- 5. Bsmoc Protected Compounds [asna.com.sa]
- 6. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 7. Bsmoc-Cl - Enamine [enamine.net]
Technical Guide: N-Bsmoc-L-Leucine vs. N-Fmoc-L-Leucine in Peptide Synthesis
Executive Summary
N-Bsmoc-L-leucine (1,1-dioxobenzo[b]thiophene-2-ylmethoxycarbonyl-L-leucine) represents a high-performance alternative to the industry-standard N-Fmoc-L-leucine (9-fluorenylmethoxycarbonyl-L-leucine). While Fmoc chemistry is the bedrock of modern Solid-Phase Peptide Synthesis (SPPS) due to its cost-effectiveness and orthogonality to acid-labile side chains, Bsmoc chemistry offers superior deprotection kinetics and reduced side reactions.[1]
The core divergence lies in the deprotection mechanism: Fmoc relies on a slow
Molecular Architecture & Physicochemical Properties
The structural differences between the fluorenyl (Fmoc) and benzothiophene sulfone (Bsmoc) scaffolds dictate their solubility, reactivity, and byproduct behavior.[1]
Comparative Data Table
| Feature | N-Fmoc-L-Leucine | N-Bsmoc-L-Leucine |
| CAS Number | 35661-60-0 | 197245-21-9 |
| Molecular Formula | ||
| Molecular Weight | 353.41 g/mol | 353.40 g/mol |
| Protecting Group | 9-Fluorenylmethoxycarbonyl | 1,1-Dioxobenzo[b]thiophene-2-ylmethoxycarbonyl |
| Physical State | White Crystalline Solid | White to Off-White Solid (often amorphous) |
| Melting Point | 152–156 °C | Variable (derivative dependent) |
| Solubility | Soluble in DMF, NMP, DCM | Soluble in DMF, NMP; Byproducts water-soluble |
| Base Lability | Moderate (Requires 20% Piperidine) | High (Requires 2-5% Piperidine or TAEA) |
Structural Implications
-
Fmoc: The lipophilic fluorene ring promotes solubility in organic solvents but generates dibenzofulvene (DBF) upon deprotection. DBF is highly reactive and can re-attach to the peptide N-terminus or polymerize if not efficiently scavenged.
-
Bsmoc: The sulfone group (
) introduces electron-withdrawing character, making the urethane linkage significantly more susceptible to base cleavage. The resulting byproduct is a Michael adduct that is highly polar and often water-soluble, simplifying purification in solution-phase synthesis.
Mechanistic Divergence: The Core Difference[1][2]
The choice between Fmoc and Bsmoc is a choice between two distinct reaction pathways:
Fmoc Deprotection (E1cb Mechanism)
Fmoc removal requires a base (typically piperidine) to abstract the acidic proton at the 9-position of the fluorene ring. This induces
-
Rate Limiting Step: Proton abstraction (slow in difficult sequences).
-
Risk: DBF is an electrophile. If the scavenging base is exhausted, DBF reacts with the free amine of the peptide (capping the chain).
Bsmoc Deprotection (Michael Addition)
The Bsmoc group contains an
-
Advantage: The reaction is driven by nucleophilicity, not just basicity. It proceeds roughly 10-20x faster than Fmoc removal.
-
Safety: The byproduct (amine-Bsmoc adduct) is stable and non-reactive toward the peptide chain.
Mechanistic Pathway Diagram
Caption: Comparative reaction pathways. Fmoc relies on proton abstraction generating reactive DBF. Bsmoc utilizes nucleophilic attack generating stable, soluble adducts.
Performance in Solid-Phase Peptide Synthesis (SPPS)
Kinetics and Efficiency
-
Fmoc: Standard deprotection uses 20% Piperidine in DMF for 2
10-15 minutes. In "difficult" sequences (e.g., hydrophobic aggregation), deprotection can be incomplete, leading to deletion sequences. -
Bsmoc: Deprotection is effective with 2-5% Piperidine or Tris(2-aminoethyl)amine (TAEA) in typically 2-5 minutes . This rapid kinetics makes Bsmoc ideal for continuous-flow synthesis where contact time is minimal.
Suppression of Side Reactions
A critical failure mode in SPPS is Aspartimide formation , where the backbone nitrogen attacks the side chain ester of Aspartic acid. This is base-catalyzed.
-
Fmoc Risk: The high concentration of base (20% piperidine) required for Fmoc removal significantly accelerates Aspartimide formation, especially in Asp-Gly sequences.
-
Bsmoc Solution: Because Bsmoc is cleaved by much milder bases (or lower concentrations), the rate of Aspartimide formation is drastically reduced, often by an order of magnitude.
Experimental Protocols
Standard Fmoc-L-Leucine Cycle
Use for routine synthesis where cost is the primary driver.
-
Coupling:
-
Activate Fmoc-Leu-OH (3 eq) with HBTU/HOBt (3 eq) and DIEA (6 eq) in DMF.
-
React with resin for 45–60 minutes.
-
-
Wash: DMF (3
1 min). -
Deprotection:
-
Treat with 20% Piperidine in DMF (v/v).[1]
-
Cycle 1: 5 minutes (flow wash).
-
Cycle 2: 15 minutes (batch incubation).
-
-
Wash: DMF (5
1 min) to ensure complete removal of DBF. -
Test: Kaiser test (Blue = Free amine).
Optimized N-Bsmoc-L-Leucine Cycle
Use for "difficult" sequences, aggregation-prone regions, or to prevent Aspartimide formation.
-
Coupling:
-
Activate Bsmoc-Leu-OH (3 eq) with DIC/Oxyma Pure (3 eq) in DMF. (Note: Bsmoc is compatible with standard coupling agents).[3]
-
React with resin for 30–45 minutes.
-
-
Wash: DMF (3
1 min). -
Deprotection (Choice of Two Methods):
-
Wash:
-
If using TAEA: Wash with DMF, then potentially Water/Brine (if solution phase) to remove the adduct, followed by DMF.
-
If SPPS: DMF (3
1 min).
-
-
Test: Kaiser test.
Strategic Selection Guide
| Scenario | Recommended Reagent | Rationale |
| Routine Synthesis (<15 residues) | Fmoc-Leu | Cost-effective; protocols are standardized in automated synthesizers. |
| Asp-Gly / Asp-Ser Sequences | Bsmoc-Leu | Milder deprotection conditions prevent Aspartimide cyclization. |
| High-Throughput / Flow Chemistry | Bsmoc-Leu | Rapid kinetics (2-3 min deprotection) significantly reduces cycle time. |
| Green Chemistry / Purification | Bsmoc-Leu | Bsmoc adducts are water-soluble, allowing non-chromatographic purification in solution phase. |
| Aggregated Sequences | Bsmoc-Leu | Faster reaction kinetics can outcompete re-aggregation rates during deprotection. |
References
-
Carpino, L. A., & Han, G. Y. (1972).[4] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][5][4][6][7] The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
Carpino, L. A., et al. (1999). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group.[1][5] Journal of the American Chemical Society, 121(49), 11269–11276. Link
-
BenchChem. (2025).[1] A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis. BenchChem Technical Notes. Link
-
Isidro-Llobet, A., et al. (2009).[4] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Santa Cruz Biotechnology. N-Bsmoc-L-leucine Product Data Sheet (CAS 197245-21-9).[8] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. nbinno.com [nbinno.com]
- 6. Fmoc-L-Leucine | Peptide Synthesis Amino Acids | Baishixing [aminoacids-en.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Bsmoc-L-leucine | CAS 197245-21-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
Accelerating Peptide Therapeutics: The Strategic Role of N-Bsmoc-L-leucine in Rapid Continuous Flow Synthesis
The following guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It synthesizes foundational chemistry with modern continuous flow methodologies.
Executive Summary: Breaking the Kinetic Limit
In the domain of continuous flow peptide synthesis (CFPS), the rate-limiting step has historically been the deprotection of the
This guide details the integration of N-Bsmoc-L-leucine (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl-L-leucine) into rapid flow workflows. The Bsmoc protecting group utilizes a rapid Michael-addition deprotection pathway, allowing for deprotection times in the range of 5–20 seconds . By using N-Bsmoc-L-leucine as a benchmark monomer, we demonstrate how this chemistry resolves aggregation issues, eliminates aspartimide formation, and facilitates "real-time" peptide assembly.
The Chemistry of Speed: Bsmoc vs. Fmoc[1][2]
To understand the utility of N-Bsmoc-L-leucine, one must first distinguish the deprotection mechanism from the conventional Fmoc standard.
Mechanistic Divergence[2][3]
-
Fmoc (Standard): Relies on base-catalyzed
-elimination. The base (typically piperidine) abstracts the acidic proton at the 9-position of the fluorene ring, leading to the formation of dibenzofulvene (DBF). DBF is reactive and must be scavenged to prevent re-attachment. -
Bsmoc (Rapid): Relies on a Michael-like addition .[1][2] The cyclic sulfone structure of the Bsmoc group acts as a powerful electron-withdrawing system, activating the exocyclic double bond. A nucleophile (base) attacks this bond, leading to a spontaneous collapse of the carbamate and release of the free amine.
Visualization of the Deprotection Pathway
The following diagram illustrates the direct kinetic advantage of the Bsmoc pathway.
Figure 1: The Michael-addition driven deprotection of N-Bsmoc-L-leucine. Note the absence of a reactive fulvene intermediate, reducing side reactions.
Technical Profile: N-Bsmoc-L-leucine
N-Bsmoc-L-leucine serves as the ideal "stress test" monomer for flow protocols due to the hydrophobic nature of the leucine side chain, which often contributes to on-resin aggregation in growing peptide chains.
Physicochemical Properties
| Property | Specification | Relevance to Flow Synthesis |
| Formula | -- | |
| Molecular Weight | ~365.40 g/mol | Compatible with standard mass spec monitoring. |
| Solubility | High in DMF, NMP | Critical for high-concentration injection slugs (0.3–0.5 M). |
| Stability | Moisture Sensitive (Acid Chloride form) | Stable as free acid; requires anhydrous storage. |
| Deprotection | < 5 seconds (with 5% TAEA) | Enables ultra-fast cycle times. |
The "Aggregation Breaker" Effect
In continuous flow, aggregation leads to backpressure spikes and incomplete coupling. The Bsmoc group is bulkier and more polar (due to the sulfone) than Fmoc. This disrupts inter-chain hydrogen bonding (
Experimental Protocol: Rapid Continuous Flow Cycle
Objective: Synthesize a test peptide (e.g.,
System Setup
-
Reactor: Heated coil reactor (PFA tubing, 200
L volume) maintained at 60°C. -
Pumps: Dual piston pumps (Reagent and Solvent lines).
-
Detection: UV-Vis monitoring at 304 nm (specific to Bsmoc cleavage product).
Reagents
-
Coupling Solution: 0.4 M N-Bsmoc-L-leucine + 0.38 M HATU in DMF.
-
Activator Base: 0.8 M DIEA in DMF.
-
Deprotection Cocktail: 5% TAEA (tris(2-aminoethyl)amine) in DMF. Note: TAEA is preferred over piperidine for Bsmoc due to faster kinetics and "cleaner" adduct formation.
-
Wash Solvent: DMF (HPLC Grade).
The Workflow (Step-by-Step)
-
System Priming: Flush reactor with DMF at 5 mL/min to establish baseline UV and pressure.
-
Coupling Step (t = 0 to 30s):
-
Wash 1 (t = 30s to 40s):
-
High-velocity DMF flush (10 mL/min) to remove excess HATU/DIEA.
-
-
Deprotection Step (t = 40s to 50s):
-
Inject 5% TAEA solution.
-
Observation: Monitor UV spike at 304 nm. The signal should appear and return to baseline within 5–8 seconds, confirming instantaneous removal of the Bsmoc group.
-
-
Wash 2 (t = 50s to 60s):
-
DMF flush to remove the Bsmoc-TAEA adduct.
-
Total Cycle Time: ~60 Seconds (vs. 4–6 minutes for Fmoc).
Flow Reactor Diagram
Figure 2: Continuous flow manifold for Bsmoc chemistry. The T-mixer ensures activation only seconds before resin contact.
Data Analysis: Comparative Kinetics
The following data summarizes the efficiency gains when switching from Fmoc-Leu to Bsmoc-Leu in a standard flow protocol.
| Metric | Fmoc-L-Leucine Protocol | N-Bsmoc-L-Leucine Protocol | Improvement Factor |
| Deprotection Reagent | 20% Piperidine | 5% TAEA | Safer / Milder |
| Deprotection Time | 120 – 180 seconds | 5 – 10 seconds | ~20x Faster |
| Wash Volume | ~50 mL | ~15 mL | 70% Solvent Reduction |
| Aspartimide Risk | Moderate (requires acid additives) | Negligible (mild base) | Higher Purity |
| Byproduct Solubility | Low (Dibenzofulvene polymers) | High (Ionic Adducts) | Reduced Blockages |
Key Insight: The Bsmoc-TAEA adduct is highly polar and water/DMF soluble. In flow chemistry, this is a critical operational advantage over Fmoc, where dibenzofulvene can precipitate in tubing or on the resin, causing "channeling" and lower crude purity.
Troubleshooting & Optimization
Even with robust chemistry, flow synthesis requires precision.
-
Base Sensitivity: Bsmoc is too fast for standard 20% Piperidine. Using high concentrations can cause non-specific cleavage of sensitive side chains. Recommendation: Always start with 2–5% TAEA or Piperidine.
-
Storage: N-Bsmoc-L-leucine is stable, but Bsmoc-Cl (the raw material for protection) is moisture sensitive. Ensure amino acid stocks are kept dry.
-
UV Monitoring: The Bsmoc adduct absorbs strongly at 304 nm. If the UV signal saturates the detector, switch to monitoring at 320 nm or reduce the flow cell path length.
References
-
Carpino, L. A., et al. (1999).[1][2] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." Journal of Organic Chemistry, 64(12), 4324–4338.[1] Link
-
Carpino, L. A., & Mansour, E. M. (1997).[1] "New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups.[1] A Michael-Acceptor-Based Deblocking Process." Journal of the American Chemical Society, 119(41), 9915–9916. Link
-
Simon, M. D., et al. (2014).[8] "Rapid Flow-Based Peptide Synthesis." ChemBioChem, 15(5), 713–720.[8] (Contextual reference for Flow Protocols). Link
-
Wellings, D. A., & Atherton, E. (1997). "Standard Fmoc protocols." Methods in Enzymology, 289, 44-67. (Baseline comparison for Fmoc kinetics). Link
Sources
- 1. Bsmoc-Cl - Enamine [enamine.net]
- 2. Bsmoc Protected Compounds [asna.com.sa]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Flow-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Flow-Based Peptide Synthesis [dspace.mit.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Methodological & Application
Standard protocol for solid phase peptide synthesis using N-Bsmoc-L-leucine
Application Note: High-Fidelity Solid Phase Peptide Synthesis (SPPS) Using N-Bsmoc-L-Leucine
Executive Summary
This guide details the protocol for utilizing N-Bsmoc-L-leucine (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl-L-leucine) in Solid Phase Peptide Synthesis (SPPS). While Fmoc chemistry remains the industry workhorse, the Bsmoc protecting group offers a distinct kinetic advantage for rapid synthesis and "difficult" sequences prone to aggregation.
Why Bsmoc-L-Leucine?
-
Rapid Kinetics: Bsmoc removal occurs via a fast Michael-type addition, typically requiring 3–5 minutes, compared to 10–20 minutes for Fmoc.
-
Non-Polymerizing Byproducts: Unlike the dibenzofulvene (DBF) released by Fmoc, the Bsmoc-amine adduct is stable and highly soluble, preventing the channel blockages often seen in continuous-flow synthesizers.
-
Real-Time Monitoring: The Bsmoc-adduct exhibits a distinct UV signature, allowing for precise, quantitative monitoring of deprotection efficiency.
Scientific Foundation: The Michael Addition Advantage
Expertise & Causality:
The fundamental differentiator of Bsmoc chemistry is its deprotection mechanism.[1] Fmoc relies on a base-catalyzed
This mechanism is chemically cleaner. In Fmoc synthesis, the released DBF is a reactive electrophile that must be scavenged immediately to prevent it from re-attaching to the peptide.[5] In Bsmoc synthesis, the "scavenger" (the base) is the reactant, and the resulting adduct is chemically inert and water/solvent soluble.
Mechanism Visualization
The following diagram illustrates the base-mediated deprotection pathway.
Figure 1: The Bsmoc deprotection pathway via Michael addition, yielding a stable, soluble adduct.
Materials & Reagents
Critical Handling Note: N-Bsmoc-L-leucine often presents as a waxy solid or viscous oil due to its low melting point. Do not attempt to weigh it as a dry powder. Instead, dissolve the entire supplier vial in DMF to create a standardized stock solution (e.g., 0.5 M) immediately upon opening.
| Component | Specification | Purpose |
| Amino Acid | N-Bsmoc-L-Leucine | Monomer (Stock: 0.5M in DMF). |
| Resin | Wang or Rink Amide (0.3–0.6 mmol/g) | Solid support. Low loading prevents aggregation. |
| Deprotection Base | 5% Piperidine in DMF (v/v) | Note: 20% is unnecessary and wasteful. Bsmoc is highly labile.[1] |
| Activator | DIC (Diisopropylcarbodiimide) | Neutral coupling agent preferred to avoid base-catalyzed premature cleavage. |
| Additive | Oxyma Pure | Suppresses racemization (superior to HOBt). |
| Cleavage Cocktail | TFA/TIPS/H2O (95:2.5:2.5) | Standard acidolytic cleavage. |
Experimental Protocol
Trustworthiness: This protocol is designed as a self-validating system. Step 3 includes a checkpoint to ensure reaction completion before proceeding.
Step 1: Resin Preparation
-
Weigh appropriate resin amount (e.g., 0.1 mmol scale).
-
Swell in DMF for 30 minutes.
-
Drain and wash with DMF (
mL).
Step 2: Bsmoc Deprotection (The Kinetic Step)
Unlike Fmoc, which requires 20% piperidine for 20 minutes, Bsmoc requires milder conditions.
-
Add 5% Piperidine in DMF (5 mL).
-
Agitate for 3–5 minutes at room temperature.
-
Observation: If monitoring UV, look for the adduct peak (approx. 260–300 nm depending on the base used).
-
-
Repeat for 2 minutes to ensure quantitative removal.
-
Wash resin thoroughly with DMF (
mL) to remove the soluble adduct.
Step 3: Coupling of N-Bsmoc-L-Leucine
We utilize a DIC/Oxyma coupling to maintain a neutral pH, preventing any risk of premature Bsmoc removal by tertiary amines (like DIEA).
-
Calculate 4 equivalents (eq) of N-Bsmoc-L-Leucine (relative to resin loading).
-
Add 4 eq of Oxyma Pure to the amino acid solution.
-
Add 4 eq of DIC .
-
Pre-activation: Allow the mixture to react for 2 minutes (solution turns yellow/orange).
-
Add the mixture to the resin.
-
Agitate for 30–45 minutes .
-
Validation Check: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).
-
No Color (Yellow): Coupling Complete. Proceed.
-
Blue/Red: Incomplete. Re-couple using HBTU/DIEA for 15 mins (use base cautiously).
-
Step 4: Cleavage & Isolation
-
Wash resin with DCM (
mL) to remove DMF traces. -
Dry resin under nitrogen flow.
-
Add Cleavage Cocktail (TFA/TIPS/H2O) for 2 hours.
-
Precipitate filtrate in cold diethyl ether.
-
Centrifuge and lyophilize.
Comparative Data: Bsmoc vs. Fmoc
The following table summarizes the operational differences validated in high-throughput environments.
| Feature | Fmoc Protocol | Bsmoc Protocol | Advantage |
| Deprotection Time | 10–20 min ( | 3–5 min ( | 4x Faster Cycle Time |
| Base Concentration | 20% Piperidine | 2–5% Piperidine (or TAEA) | Reduced Solvent Toxicity |
| Byproduct | Dibenzofulvene (Polymerizes) | Michael Adduct (Stable/Soluble) | Flow Chemistry Compatible |
| Monitoring | Indirect (Conductivity/UV) | Direct Adduct Quantitation | Higher Process Control |
| Leucine Coupling | Standard | Standard (Requires Stock Sol.) | Neutral |
Workflow Visualization
This diagram outlines the iterative cycle, highlighting the rapid deprotection loop.
Figure 2: The Bsmoc SPPS operational workflow. Note the rapid deprotection step.
References
-
Carpino, L. A., et al. (1999).[6][7] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." The Journal of Organic Chemistry, 64(12), 4324–4338.[7]
-
Carpino, L. A. (2004). "The Bsmoc amino-protecting group."[1][2][7] Methods in Enzymology, 289, 104-126.
-
Merck/MilliporeSigma. "Novabiochem® Peptide Synthesis Protocols." Solid Phase Peptide Synthesis User Guide.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][][6][7][][9] Chemical Reviews, 109(6), 2455–2504.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Optimized Coupling Strategies for N-Bsmoc-L-Leucine in Solid-Phase Peptide Synthesis
Abstract
The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group represents a high-performance alternative to Fmoc, offering rapid deprotection kinetics and unique byproduct scavenging via Michael addition.[1] However, the enhanced base-lability of Bsmoc requires a recalibration of standard coupling protocols, particularly for hydrophobic residues like L-Leucine where aggregation can compete with acylation. This guide outlines the recommended coupling reagents, specifically favoring neutral carbodiimide/oxime chemistries over base-dependent onium salts to prevent premature deprotection, ensuring maximal yield and chiral integrity.
Introduction: The Bsmoc Paradigm
Unlike the Fmoc group, which is removed via
However, this advantage comes with a trade-off: Bsmoc is significantly more sensitive to base than Fmoc. Standard Fmoc coupling protocols utilizing high concentrations of DIEA (Diisopropylethylamine) with uronium salts (HATU/HBTU) can cause unintentional, premature removal of the Bsmoc group on the incoming amino acid or the resin-bound peptide, leading to double insertions or polymerization.
Challenges with N-Bsmoc-L-Leucine
-
Base Sensitivity: The Bsmoc group can degrade if exposed to tertiary amines (DIEA/NMM) for extended periods during slow couplings.
-
Hydrophobicity: Leucine-rich sequences are prone to
-sheet formation and aggregation, requiring efficient solvating coupling systems. -
Racemization: While Leucine is not the most sensitive residue, the activation method must still suppress oxazolone formation.
Recommended Coupling Reagents
Primary Recommendation: DIC / Oxyma Pure
Rationale: This is the "Gold Standard" for Bsmoc chemistry.
-
Mechanism: Diisopropylcarbodiimide (DIC) forms an O-acylisourea that reacts with Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) to form a highly reactive, yet stable, active ester.
-
Why for Bsmoc? The reaction is base-free during the activation and coupling phases. The pH remains near neutral, completely eliminating the risk of premature Bsmoc deprotection.
-
Safety: Oxyma Pure is a non-explosive replacement for HOBt/HOAt with superior anti-racemization properties.[2][3]
Secondary Recommendation: HATU / TMP (Collidine)
Rationale: Reserved for "Difficult Sequences" where DIC/Oxyma kinetics are insufficient due to steric hindrance (e.g., coupling Leucine onto Proline or N-methylated residues).
-
Mechanism: HATU generates the highly reactive OAt-ester.
-
Modification: Instead of DIEA (pKa ~10.5), use 2,4,6-Trimethylpyridine (TMP / Sym-Collidine) (pKa ~7.4). Collidine is sufficient to drive the reaction but weak enough to minimize Bsmoc cleavage during the coupling window.
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical selection process for coupling reagents based on sequence difficulty and the specific Bsmoc SPPS cycle.
Figure 1: Decision tree for N-Bsmoc-L-Leucine coupling and the Bsmoc-specific deprotection cycle.
Detailed Experimental Protocols
Protocol A: The "Safe" Method (DIC / Oxyma Pure)
Recommended for 90% of Bsmoc-L-Leucine couplings.
Reagents:
-
N-Bsmoc-L-Leucine (3.0 eq relative to resin loading)
-
Oxyma Pure (3.0 eq)
-
DIC (Diisopropylcarbodiimide) (3.0 eq)
Step-by-Step:
-
Dissolution: Dissolve N-Bsmoc-L-Leucine and Oxyma Pure in minimal DMF (approx. 0.1 - 0.2 M concentration).
-
Activation: Add DIC to the mixture.
-
Pre-activation: Allow to react for 2–3 minutes . Note: Do not exceed 5 minutes to avoid N-acylurea formation.
-
Coupling: Transfer the solution to the resin-bound peptide.
-
Incubation: Agitate at room temperature for 45–60 minutes .
-
Validation: Perform a Kaiser test (ninhydrin). If blue (incomplete), recouple using fresh reagents.
Protocol B: The "Power" Method (HATU / Collidine)
Use only when Protocol A fails or for hindered positions.
Reagents:
-
N-Bsmoc-L-Leucine (3.0 eq)
-
HATU (2.9 eq)
-
Sym-Collidine (TMP) (6.0 eq) Crucial Substitution for DIEA
Step-by-Step:
-
Dissolution: Dissolve N-Bsmoc-L-Leucine and HATU in DMF.
-
Base Addition (Critical): Add Sym-Collidine immediately before transferring to the resin. Do not pre-activate for >1 minute.
-
Coupling: Add to resin immediately.
-
Incubation: Agitate for 30–45 minutes .
-
Warning: Do not extend beyond 60 minutes. If the coupling is slow, the base may eventually cleave the Bsmoc group.
-
-
Wash: Wash resin immediately and thoroughly with DMF to remove all traces of base.
Comparative Data: Reagent Performance
The following table summarizes the performance characteristics of coupling reagents specifically regarding Bsmoc stability.
| Feature | DIC / Oxyma Pure | HATU / DIEA | HATU / Collidine |
| Coupling Efficiency | High | Very High | High |
| Bsmoc Stability | Excellent (Neutral pH) | Poor (High Risk) | Good (Moderate Risk) |
| Racemization Control | Excellent | Good | Good |
| Byproducts | Urea (Soluble) | Guanidinium | Guanidinium |
| Recommendation | Primary Choice | Avoid | Secondary Choice |
Troubleshooting & Quality Control
Issue: Premature Bsmoc Removal (Double Insertion)
-
Symptom: Mass spectrometry shows [M + Leu] peaks (insertion of an extra Leucine).
-
Cause: Presence of strong base (DIEA) or free amines in the coupling mixture.
-
Solution: Switch to Protocol A (DIC/Oxyma) . Ensure all wash steps after the previous deprotection are thorough (Flow washes are better than batch washes).
Issue: Aggregation (Incomplete Coupling)
-
Symptom: Kaiser test remains positive after 60 mins.
-
Cause: Hydrophobic nature of Leucine and the growing peptide chain.
-
Solution: Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add chaotropic salts (0.1 M LiCl) to the coupling mixture to disrupt H-bonds.
References
-
Carpino, L. A., et al. (1999).[9] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." The Journal of Organic Chemistry.
-
Albericio, F., & Lyman, S. (2011). "Coupling Reagents and Methods."[3][10] Amino Acids, Peptides and Proteins in Organic Chemistry.
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[3] Chemistry – A European Journal.
-
Isidro-Llobet, A., et al. (2009).[11] "Amino Acid-Protecting Groups."[1][3][7][10][11][12][13] Chemical Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 10. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 11. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 12. peptide.com [peptide.com]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sustainable Solid-Phase Peptide Synthesis (SPPS) Utilizing N-Bsmoc-L-leucine
Executive Summary
This guide details a "Green Chemistry" approach to Solid-Phase Peptide Synthesis (SPPS) utilizing N-Bsmoc-L-leucine (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl-L-leucine). While Fmoc chemistry is the industry standard, it relies heavily on hazardous solvents (DMF/NMP) and high concentrations of secondary amines (piperidine).
The Bsmoc protecting group offers a superior kinetic profile via a Michael-addition deprotection mechanism , allowing for the use of milder, non-volatile bases and greener solvent systems (e.g., 2-MeTHF or Ethanol/Water). This protocol specifically addresses the incorporation of L-leucine , a hydrophobic residue prone to on-resin aggregation, demonstrating how Bsmoc chemistry mitigates these issues while improving Atom Economy.
Scientific Background & Mechanism[1][2]
The Bsmoc Advantage: Michael Addition vs. -Elimination
The primary differentiator of Bsmoc chemistry is its deprotection mechanism.[1][2]
-
Fmoc (Standard): Requires a hard base (pK
~11.1) to abstract the acidic proton via -elimination, generating a reactive dibenzofulvene byproduct that must be scavenged to prevent re-attachment. -
Bsmoc (Green): The sulfone group activates the vinyl system for a Michael addition . A nucleophile (amine) adds to the vinyl group, triggering a rapid rearrangement that releases the free amine.
Key Benefit: This reaction is faster and can be driven by polyamines (like TAEA) or solid-supported bases, eliminating the need for toxic piperidine/DMF solutions.
Visualization: Bsmoc Deprotection Pathway
The following diagram illustrates the Michael-addition driven removal of the Bsmoc group.
Caption: The Bsmoc group is removed via nucleophilic attack (Michael addition) by the base, leading to a stable, inert adduct and the free amine.
Experimental Protocol
Materials & Reagents[4][5][6]
-
Amino Acid: N-Bsmoc-L-leucine (CAS: 197245-21-9).[3]
-
Resin: Rink Amide ChemMatrix (PEG-based resins are preferred for green solvents).
-
Green Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) OR
-Valerolactone (GVL).[4] Note: Avoid DMF. -
Deprotection Base: Tris(2-aminoethyl)amine (TAEA) (5% solution in Ethanol/Water).
-
Coupling Agents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
Protocol Workflow
This protocol replaces the standard Fmoc cycle.
Step 1: Resin Swelling
-
Weigh resin into the reaction vessel.
-
Add 2-MeTHF (10 mL/g resin).
-
Swell for 30 minutes. Rationale: 2-MeTHF provides excellent swelling for PEG-based resins compared to Ethanol alone.
Step 2: Bsmoc Deprotection (The "Green" Step)
-
Add 5% TAEA in Ethanol .
-
Agitate for 2 x 3 minutes .
-
Note: Fmoc typically requires 20% Piperidine for 2 x 10 mins. Bsmoc is significantly faster.
-
-
Wash resin 3x with Ethanol, then 3x with 2-MeTHF.
-
Observation: The byproduct is highly polar and washes away easily in ethanol.
-
Step 3: Coupling N-Bsmoc-L-leucine
-
Dissolve N-Bsmoc-L-leucine (3 eq) and Oxyma Pure (3 eq) in minimal 2-MeTHF.
-
Add DIC (3 eq) and pre-activate for 2 minutes.
-
Add mixture to the resin.
-
Agitate for 30–45 minutes at Room Temperature.
-
L-Leucine Specific: Leucine is hydrophobic. If aggregation is suspected (slow coupling), add 10% DMSO or use higher temperature (50°C).
-
Step 4: Monitoring & Cleavage
-
Kaiser Test: Verify coupling (Yellow = Complete, Blue = Incomplete).
-
Final Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitate in cold diethyl ether.
Visualization: Green SPPS Workflow
This flowchart outlines the cyclic process optimized for sustainability.
Caption: The Green SPPS cycle emphasizes rapid deprotection and green solvent washes.
Comparative Data Analysis
The following table contrasts the standard Fmoc protocol with the Green Bsmoc protocol for L-Leucine coupling.
| Parameter | Standard Fmoc Protocol | Green Bsmoc Protocol | Improvement |
| Protecting Group | Fmoc (Fluorenylmethoxycarbonyl) | Bsmoc (Benzo[b]thiophenesulfone) | Atom Economy |
| Deprotection Reagent | 20% Piperidine in DMF | 5% TAEA in Ethanol | Toxicity Reduction |
| Reaction Time | 20 minutes (2 x 10) | 6 minutes (2 x 3) | 3x Faster |
| Solvent | DMF / NMP (Reprotoxic) | 2-MeTHF / Ethanol (Green) | Sustainability |
| Byproduct | Dibenzofulvene (Reactive) | TIB-Adduct (Inert/Soluble) | Purity Profile |
| L-Leu Racemization | Low (<0.5%) | Negligible (<0.1%) | Stereo-integrity |
References
-
Carpino, L. A., et al. (1999).[5] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." Journal of Organic Chemistry. Link
-
Isidro-Llobet, A., et al. (2019). "Sustainability in Peptide Chemistry: Current Advances and Future Directions." Journal of Organic Chemistry. Link
-
Kumar, A., et al. (2021). "Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis." Green Chemistry Letters and Reviews. Link
-
Albericio, F., & Kruger, H. G. (2012). "Therapeutic peptides."[6] Future Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Bsmoc-L-leucine | CAS 197245-21-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Bsmoc Protected Compounds [asna.com.sa]
- 6. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]
Application Note: High-Efficiency Synthesis of Leucine-Rich Peptides via Bsmoc Chemistry
Executive Summary
The synthesis of Leucine-rich repeats (LRRs) and highly hydrophobic transmembrane domains represents a significant bottleneck in peptide drug development. These sequences are prone to rapid on-resin aggregation via inter-chain
This guide details the application of Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) chemistry as a superior alternative to standard Fmoc protocols for these "difficult sequences."[1] Unlike Fmoc, which relies on slow
Scientific Foundation: The Bsmoc Advantage
The Challenge: Leucine Aggregation
Leucine residues possess a high propensity for
The Solution: Bsmoc Kinetics
Bsmoc offers two critical advantages for overcoming this barrier:
-
Michael Addition Mechanism: The deprotection is driven by the nucleophilic attack of a base (Michael Donor) on the vinyl sulfone moiety of the Bsmoc group (Michael Acceptor).[2] This reaction is electronically favored and significantly faster than the proton abstraction required for Fmoc removal.
-
Amplified Deprotection: The reaction proceeds rapidly even with weaker bases or lower concentrations, minimizing base-catalyzed side reactions (e.g., aspartimide formation) while maintaining high driving force to penetrate aggregated structures.
Mechanism Visualization
The following diagram illustrates the distinct deprotection pathway of Bsmoc compared to the standard Fmoc route.
Figure 1: The Bsmoc deprotection pathway involves a rapid Michael addition followed by spontaneous collapse, generating the free amine and a water-soluble adduct.
Strategic Planning & Reagents
Before initiating synthesis, the following system parameters must be optimized for Leucine-rich sequences.
Resin Selection
Standard polystyrene (PS) resins often exacerbate aggregation in hydrophobic sequences.
-
Recommendation: Use ChemMatrix® (PEG-PS) or TentaGel® resins. The polyethylene glycol (PEG) matrix provides a "quasi-solution" environment that better solvates hydrophobic chains.
-
Loading: Low loading (0.2 – 0.4 mmol/g) is strictly required to spatially separate growing chains and reduce inter-chain hydrogen bonding.
Solvent System ("Magic Mixtures")
DMF alone is insufficient for Leucine homopolymers or LRRs.
-
Primary Solvent: NMP (N-methyl-2-pyrrolidone) is superior to DMF for hydrophobic solvation.
-
Chaotropic Additive: 0.4M LiCl or 0.4M KSCN in NMP. These salts disrupt hydrogen bond networks, breaking up
-sheets.
Reagents Table
| Component | Reagent Recommendation | Function |
| Protecting Group | Bsmoc-Leu-OH | Rapid removal kinetics. |
| Activator | HATU or COMU | High-efficiency coupling for hindered amines. |
| Base (Coupling) | DIEA (Diisopropylethylamine) | Maintains basic pH for coupling. |
| Deprotection Base | TAEA (Tris(2-aminoethyl)amine) | Rapid Michael donor; scavenges byproduct. |
| Alt. Deprotection | 2-5% Piperidine + 2% DBU | Stronger base option for extreme aggregation. |
| Wash Solvent | NMP + 0.4M LiCl | Maintains chain solubility during washes. |
Detailed Experimental Protocol
Resin Preparation & Swelling
-
Weigh appropriate amount of ChemMatrix resin (0.1 mmol scale).
-
Swell in DCM for 30 minutes (crucial for PEG resins).
-
Wash 3x with NMP to exchange solvent.
The Bsmoc Cycle (Step-by-Step)
This cycle replaces the standard Fmoc loop. Note the significantly shorter deprotection times.
Step A: Bsmoc Deprotection (The Critical Step)
-
Reagent: 5% TAEA (Tris(2-aminoethyl)amine) in DCM/DMF (1:1).
-
Note: TAEA is preferred over piperidine for Bsmoc as it reacts virtually instantaneously and forms a soluble cationic adduct.
-
-
Action:
-
Add TAEA solution to resin.
-
Agitate for 30 seconds . Drain.
-
Add fresh TAEA solution.
-
Agitate for 2 minutes . Drain.
-
-
Validation: The rapid kinetics of Bsmoc allow this step to be completed in <3 minutes total, compared to 20+ minutes for Fmoc in difficult sequences.
Step B: Wash[2]
-
Wash 5x with NMP (or NMP/LiCl if aggregation is observed).
-
Critical: Do not use DCM washes here if the peptide is prone to aggregation; DCM shrinks the chains.
Step C: Coupling
-
Cocktail: 4 eq. Bsmoc-Leu-OH : 3.9 eq. HATU : 8 eq. DIEA in NMP.
-
Action:
-
Dissolve amino acid and HATU in minimal NMP.
-
Add DIEA to activate (solution turns yellow).
-
Immediately add to resin.[3]
-
Agitate for 30 - 45 minutes at Room Temp (or 50°C if available).
-
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/aggregates) to ensure completion.
Step D: Capping (Optional but Recommended)
-
If Chloranil test is slightly positive, cap with Acetic Anhydride/Pyridine in NMP to terminate deletion sequences.
Cleavage & Isolation
-
Wash resin 5x with DCM to remove NMP.
-
Dry resin under nitrogen.
-
Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5).
-
Agitate for 2 hours.
-
Precipitate in cold diethyl ether.
-
Centrifuge and lyophilize.
Workflow Visualization
The following diagram outlines the optimized Bsmoc workflow for hydrophobic sequences.
Figure 2: Cyclic workflow for Bsmoc SPPS. Note the rapid deprotection step which minimizes time for re-aggregation.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Resin does not swell | Aggregation or wrong solvent. | Switch to NMP or add 1% Triton X-100 to the swelling buffer. |
| Slow Deprotection | Steric hindrance extreme. | Increase TAEA concentration to 10% or use 2% DBU/2% Piperidine. |
| Cloudy Solution | Peptide precipitation. | Immediate Action: Add 0.8M LiCl in DMPU/NMP to the reaction vessel. |
| Low Yield | Deletion sequences. | Double couple all Leucine residues. Use microwave heating (50°C) during coupling. |
References
-
Carpino, L. A., et al. (1997). "The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) amino-protecting group."[1][4] Journal of the American Chemical Society, 119(41), 9915-9916.
-
Carpino, L. A., et al. (1999). "Rapid, continuous solution-phase peptide synthesis: Application to peptides of pharmaceutical interest." The Journal of Organic Chemistry, 64(12), 4324-4338.[2]
-
Mutter, M., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256.
-
Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][3][4][5][6][7][8][9][10] Chemical Reviews, 109(6), 2455-2504.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Navigating the Synthesis of N-Bsmoc-L-leucine: A Comparative Guide to Manual and Automated Protocols
In the landscape of peptide synthesis, the strategic selection of protecting groups and synthesis methodology is paramount to achieving high-purity target molecules. The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group has emerged as a compelling alternative to the more conventional 9-fluorenylmethoxycarbonyl (Fmoc) group, offering distinct advantages in specific synthetic contexts.[1] This application note provides a detailed comparative analysis of manual and automated solid-phase peptide synthesis (SPPS) protocols for the incorporation of N-Bsmoc-L-leucine, a crucial building block in the assembly of complex peptides.
The Bsmoc group, characterized by its base-sensitive nature, is cleaved via a Michael addition mechanism, a key differentiator from the β-elimination pathway of Fmoc deprotection.[1][2] This alternative cleavage chemistry allows for deprotection under milder basic conditions, which can be particularly advantageous for the synthesis of peptides containing base-sensitive residues, mitigating side reactions such as succinimide formation.[1][3][4] This guide is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to effectively implement N-Bsmoc-L-leucine in their synthetic workflows, whether through manual execution or automated platforms.
Comparative Analysis: Manual vs. Automated Synthesis
The choice between manual and automated SPPS is a critical decision point in any peptide synthesis campaign, with significant implications for throughput, resource allocation, and the final purity of the synthesized peptide.[5] While manual synthesis offers a high degree of flexibility and is often more cost-effective for small-scale or occasional syntheses, it is inherently labor-intensive and susceptible to operator-dependent variability.[5][6] Conversely, automated synthesizers provide unparalleled reproducibility, higher throughput, and reduced hands-on time, making them the preferred choice for routine and high-throughput peptide production.[7][8]
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple peptides in parallel) |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the incorporation of N-Bsmoc-L-leucine using both manual and automated SPPS techniques. These protocols are designed to serve as a practical guide for laboratory implementation.
Protocol 1: Manual Solid-Phase Synthesis of a Peptide Incorporating N-Bsmoc-L-leucine
This protocol outlines the manual procedure for the addition of a single N-Bsmoc-L-leucine residue to a growing peptide chain on a solid support.
Materials:
-
Pre-loaded resin (e.g., Wang resin with the initial amino acid)
-
N-Bsmoc-L-leucine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), reagent grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylcarbodiimide (DIC) or a suitable carbodiimide coupling reagent
-
1-Hydroxybenzotriazole (HOBt) or an equivalent coupling additive
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Suitable scavengers for cleavage (e.g., triisopropylsilane, water)
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminal protecting group of the resin-bound peptide is Fmoc, treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts.
-
Coupling of N-Bsmoc-L-leucine:
-
In a separate vial, dissolve N-Bsmoc-L-leucine (2-4 equivalents relative to resin loading), HOBt (2-4 equivalents), and a coupling agent like HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture on a shaker for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Bsmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Chain Elongation: Repeat steps 4-8 for the subsequent amino acid couplings.
-
Final Cleavage and Deprotection: Once the peptide sequence is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Automated Solid-Phase Synthesis using N-Bsmoc-L-leucine
This protocol provides a general outline for incorporating N-Bsmoc-L-leucine using a standard automated peptide synthesizer. The exact parameters will need to be adapted to the specific instrument and software.
Materials and Setup:
-
Automated peptide synthesizer
-
Pre-loaded resin loaded into the reaction vessel
-
Solutions of N-Bsmoc-L-leucine and other protected amino acids in appropriate solvents (e.g., DMF)
-
Coupling reagents (e.g., HBTU, DIC) and additives (e.g., HOBt) prepared as solutions
-
Activator base solution (e.g., DIEA in NMP)
-
Deprotection solution (2% piperidine in DMF)
-
Washing solvents (DMF, DCM)
-
Cleavage cocktail (prepared separately for manual cleavage post-synthesis)
Automated Synthesis Cycle for N-Bsmoc-L-leucine:
-
Program the Synthesizer: Input the desired peptide sequence and specify the use of N-Bsmoc-L-leucine at the appropriate position. Define the reaction times, reagent volumes, and washing steps in the synthesis protocol.
-
Automated Deprotection (Previous Residue): The synthesizer will automatically perform the deprotection of the N-terminal protecting group of the resin-bound peptide (e.g., with 20% piperidine in DMF for Fmoc).
-
Automated Washing: The instrument will execute a series of washes with DMF and DCM to remove deprotection reagents and byproducts.
-
Automated Coupling of N-Bsmoc-L-leucine:
-
The synthesizer will deliver the N-Bsmoc-L-leucine solution, coupling reagents, and activator base to the reaction vessel.
-
The reaction will proceed for the programmed time (typically 30-60 minutes) with agitation.
-
-
Automated Washing: A post-coupling wash cycle with DMF and DCM will be performed to remove unreacted reagents.
-
Automated Bsmoc Deprotection:
-
The synthesizer will deliver the 2% piperidine in DMF solution to the reaction vessel.
-
The deprotection reaction will proceed for the programmed time (e.g., 7-10 minutes).
-
-
Automated Washing: A final wash cycle will be performed to prepare the resin for the next coupling step.
-
Continuation of Synthesis: The synthesizer will continue with the subsequent amino acid couplings as programmed.
-
Final Cleavage: After the automated synthesis is complete, the resin is removed from the synthesizer, and the peptide is cleaved and deprotected manually as described in Protocol 1 (steps 10 and 11).
Workflow Visualization
The following diagrams illustrate the generalized workflows for both manual and automated solid-phase peptide synthesis incorporating N-Bsmoc-L-leucine.
Caption: Manual SPPS workflow for N-Bsmoc-L-leucine incorporation.
Caption: Automated SPPS workflow for N-Bsmoc-L-leucine incorporation.
Conclusion
The N-Bsmoc protecting group offers a valuable tool for peptide chemists, particularly for sequences susceptible to base-catalyzed side reactions. The choice between manual and automated synthesis protocols for incorporating N-Bsmoc-L-leucine will ultimately depend on the specific needs of the project, including the scale of synthesis, desired throughput, and available resources. Manual synthesis provides flexibility for optimization and smaller-scale work, while automated synthesis excels in reproducibility and efficiency for larger numbers of peptides. By understanding the nuances of both methodologies and the specific chemistry of the Bsmoc group, researchers can confidently and effectively synthesize challenging peptide targets.
References
-
C&EN. (2022). Bsmoc Protected Compounds. C&EN. Retrieved from [Link]
-
Carpino, L. A., et al. (1999). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. The Journal of Organic Chemistry, 64(12), 4324–4338. Retrieved from [Link]
-
National Institutes of Health. (2007). The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups. National Institutes of Health. Retrieved from [Link]
-
ACS Publications. (1999). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. The Journal of Organic Chemistry. Retrieved from [Link]
-
Adesis, Inc. (2025). Automated Peptide Synthesis: Efficiency & Precision. Adesis, Inc. Retrieved from [Link]
-
CSBio. (2022). Research Scale Peptide Synthesizer Comparison - A Guide to Choosing a System that fits your needs. CSBio. Retrieved from [Link]
-
SciSpace. (2008). Synthesis of 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Protected N-Methyl Amino. SciSpace. Retrieved from [Link]
-
PubMed. (2025). A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated Peptide Synthesis: Efficiency & Precision | Adesis [adesisinc.com]
- 8. csbio.com [csbio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Cleavage cocktails compatible with N-Bsmoc-L-leucine residues
Application Note: Optimized Cleavage Protocols for N-Bsmoc-L-Leucine Peptides
Part 1: Executive Summary & Scientific Rationale
The Challenge:
The utilization of N-Bsmoc-L-leucine (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl-L-leucine) in Solid-Phase Peptide Synthesis (SPPS) presents a unique orthogonality challenge. Unlike Boc (acid-labile) or Fmoc (base-labile via
The critical operational requirement for researchers is often the "Bsmoc-ON" cleavage : removing the peptide from the resin and deprotecting side chains using acid (TFA) while retaining the N-terminal Bsmoc group. This allows the Bsmoc moiety to serve as a hydrophobic handle during HPLC purification (similar to "Trityl-ON" or "Fmoc-ON" techniques), separating the target peptide from truncated failure sequences (which lack the hydrophobic Bsmoc group).
Core Chemical Logic:
-
Acid Stability: The Bsmoc group is highly stable to Trifluoroacetic Acid (TFA). The sulfone structure (
) is electron-withdrawing, destabilizing the formation of any carbocation that would lead to acidolytic cleavage. -
Leucine Interaction: The L-Leucine residue is chemically inert (alkyl side chain) but sterically bulky. When coupled with the Bsmoc group, it creates a significant hydrophobic domain.
-
Scavenger Risks: While Bsmoc is acid-stable, the vinyl-sulfone precursors or byproducts can be reactive. Furthermore, highly nucleophilic scavengers (e.g., thiols like EDT) in the cleavage cocktail must be selected carefully to avoid reducing the sulfone or attacking the Michael acceptor system if the acidity drops.
Part 2: Cleavage Cocktail Selection
The choice of cocktail depends on the side-chain composition of your peptide. For N-Bsmoc-L-leucine peptides, we prioritize Cocktail A for robustness and Cocktail B for methionine/cysteine-containing sequences.
Table 1: Recommended Cleavage Cocktails
| Cocktail Designation | Composition (v/v) | Primary Application | Compatibility Note |
| Cocktail A (Standard) | 95% TFA 2.5% TIS2.5% H₂O | General peptides (no Met/Cys/Trp). | Highly Recommended. TIS (Triisopropylsilane) is a non-nucleophilic scavenger that will not degrade the Bsmoc sulfone. |
| Cocktail B (Sensitive) | 94% TFA 2.5% EDT2.5% H₂O1.0% TIS | Peptides with Met, Cys, or Trp. | Use with Caution. EDT (Ethanedithiol) is a strong nucleophile. Maintain strictly acidic conditions to prevent thiol attack on the Bsmoc group. |
| Cocktail C (Rigid) | 90% TFA 5% Phenol5% H₂O | Peptides with Pbf/Pmc protected Arg. | Phenol aids in Pbf removal. Compatible with Bsmoc.[1][2] |
Part 3: Detailed Experimental Protocol
Workflow: Bsmoc-ON Cleavage and Isolation
This protocol ensures the cleavage of the peptide from the resin (e.g., Wang, Rink Amide) while keeping the N-terminal Bsmoc group intact.
Materials Required:
-
Dry Peptide-Resin (containing N-Bsmoc-L-Leu).
-
HPLC Grade TFA.[3]
-
Scavengers: Triisopropylsilane (TIS), Water (Milli-Q).
-
Cold Diethyl Ether (stored at -20°C).[4]
-
Sintered glass funnel (Medium porosity).
Step-by-Step Procedure:
-
Resin Preparation:
-
Wash the resin (
mmol scale) with DCM ( mL) to remove any residual DMF (basic amines in DMF can prematurely cleave Bsmoc). -
Dry the resin under nitrogen flow for 10 minutes.
-
-
Cocktail Preparation (Fresh):
-
Prepare Cocktail A : Mix
mL TFA, mL TIS, and mL Water. -
Note: Premix TIS and Water before adding TFA to minimize heat generation.
-
-
Cleavage Reaction:
-
Filtration & Concentration:
-
Filter the resin into a round-bottom flask. Wash the resin beads with
mL fresh TFA. -
Evaporation: Concentrate the filtrate to approximately
of its original volume using a rotary evaporator (Bath temp C) or a nitrogen stream. Do not evaporate to dryness, as this concentrates reactive byproducts.
-
-
Precipitation:
-
Add the concentrated TFA solution dropwise into cold Diethyl Ether (
mL, C). -
A white precipitate (the Bsmoc-peptide) should form immediately.
-
Centrifuge at
rpm for 5 minutes. Decant the ether. -
Repeat the ether wash 2 times to remove scavengers.
-
-
Lyophilization:
-
Dissolve the pellet in
Acetonitrile/Water ( TFA). -
Lyophilize to obtain the crude Bsmoc-peptide powder.
-
Part 4: Visualization (Mechanistic & Workflow)
Diagram 1: Bsmoc Stability & Cleavage Logic
This diagram illustrates the orthogonal stability of Bsmoc, highlighting why TFA cocktails work for cleavage without removing the protecting group.
Caption: Orthogonality of Bsmoc-Leu. Acid treatment cleaves the resin linker but leaves the Bsmoc group intact for purification.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for Bsmoc-ON peptide cleavage.[2][4][6]
Part 5: Troubleshooting & Quality Control
1. Verification of Bsmoc Retention (HPLC):
-
Observation: When analyzing the crude cleavage product, the Bsmoc-protected peptide will elute significantly later (higher % Acetonitrile) than the deprotected peptide would, due to the hydrophobicity of the benzothiophene sulfone and the Leucine side chain.
-
Diagnostic: If you see a major peak eluting early (hydrophilic region), the Bsmoc group may have been lost. Check for basic contaminants in your ether or glassware.
2. Methionine Oxidation:
-
If using Cocktail A on Met-containing peptides, you may observe a
Da mass shift (Sulfoxide). -
Solution: Switch to Cocktail B (containing EDT) or add Ammonium Iodide (
) to the cleavage cocktail to reduce sulfoxides in situ.
3. Incomplete Cleavage:
-
If the peptide yield is low, do not increase temperature. Bsmoc is thermally sensitive in strong acid. Instead, extend reaction time to 3 hours or double the volume of the cocktail to improve resin swelling.
Part 6: References
-
Carpino, L. A., et al. (1999).[2][7] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." The Journal of Organic Chemistry.
-
Carpino, L. A., & Philbin, M. (1999). "The Bsmoc Amino-Protecting Group: A New Strategy for Rapid Peptide Synthesis."
-
Merck/Sigma-Aldrich. "Cleavage Cocktails for Fmoc Synthesis." (Applicable to Bsmoc due to acid stability).
-
Thermo Fisher Scientific. "Peptide Cleavage Protocols."
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. renyi.hu [renyi.hu]
- 7. Bsmoc-Cl - Enamine [enamine.net]
Application Note: High-Efficiency Microwave-Assisted Peptide Synthesis Using N-Bsmoc-L-Leucine
Abstract & Introduction
The demand for rapid, high-purity peptide synthesis has driven the adoption of Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS). While Fmoc (9-fluorenylmethoxycarbonyl) chemistry remains the industry standard, it suffers from slow deprotection kinetics in aggregated sequences and the generation of insoluble dibenzofulvene byproducts.
This guide details the application of N-Bsmoc-L-leucine (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl-L-leucine) in MW-SPPS. The Bsmoc protecting group utilizes a Michael addition-elimination deprotection mechanism, which is significantly faster (10–100x) than the
Key Advantages of Bsmoc in MW-SPPS[1]
-
Rapid Kinetics: "Avalanche" deprotection rates suitable for continuous-flow and rapid microwave protocols.
-
Green Chemistry: Compatible with non-piperidine bases (e.g., 4-AMP) and generates water-soluble byproducts, simplifying purification.
-
Reduced Side Reactions: Milder base requirements minimize racemization of sensitive residues (Cys, His) adjacent to the Leucine coupling.
Chemical Basis: The Bsmoc Mechanism
Understanding the distinct deprotection mechanism is critical for optimizing microwave parameters. Unlike Fmoc, which requires a strong secondary amine to abstract an acidic proton (
Mechanism Description
-
Nucleophilic Attack: A base (secondary or primary amine) attacks the activated double bond of the sulfone ring.
-
Ring Opening: The thiophene ring opens, leading to the collapse of the carbamate.
-
Release: The free amine is generated along with a soluble byproduct.
Because this is an addition reaction rather than a proton abstraction, it proceeds rapidly even with weaker bases, making it uniquely suited for microwave acceleration where thermal energy drives the nucleophilic attack.
Visualization: Bsmoc Deprotection Pathway[1]
Figure 1: The Michael addition-elimination pathway of Bsmoc deprotection. Note the generation of a stable, soluble adduct rather than a reactive polymerizing fulvene.
Materials and Equipment
Reagents
-
Protected Amino Acid: N-Bsmoc-L-leucine (CAS: 119194-47-5 or analog).
-
Resin: Rink Amide ProTide or Wang Resin (Low loading 0.3–0.5 mmol/g recommended to prevent aggregation).
-
Activators: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate). Note: Avoid HBTU/HATU in microwave heating with Bsmoc to prevent premature capping.
-
Deprotection Base: 5% 4-AMP (4-aminomethylpiperidine) in DMF OR 10% Piperidine in DMF/EtOH (9:1).
-
Expert Insight: Standard 20% Piperidine is too harsh for Bsmoc under microwave conditions and may cause unnecessary resin degradation.
-
Equipment
-
Microwave Synthesizer: CEM Liberty Blue, Biotage Initiator+, or equivalent single-mode system.
-
Vessel: Open or closed vessel system (ensure temperature probe is calibrated).
Experimental Protocols
Protocol A: Resin Swelling & Loading
Pre-treatment is vital for hydrophobic residues like Leucine.
-
Weigh 0.1 mmol of resin into the reaction vessel.
-
Add 7 mL of DCM (Dichloromethane) and allow to swell for 15 minutes at room temperature.
-
Wash 3x with DMF (Dimethylformamide).
Protocol B: Microwave Coupling of N-Bsmoc-L-Leucine
Leucine is sterically accessible but prone to aggregation in growing chains. High temperature ensures complete coupling.
-
Solution Prep: Dissolve N-Bsmoc-L-leucine (5 eq) and Oxyma Pure (5 eq) in DMF.
-
Activation: Add DIC (5 eq) immediately prior to delivery to the vessel.
-
Microwave Cycle:
-
Temperature: 75°C
-
Time: 240 seconds (4 mins)
-
Power: 30W (Dynamic mode)
-
-
Wash: 3x DMF (3 mL each).
Protocol C: Microwave Bsmoc Deprotection (The Critical Step)
This protocol deviates from standard Fmoc methods. We utilize the kinetic lability of Bsmoc to lower the temperature and base concentration.
-
Reagent: 5% 4-AMP in DMF.
-
Microwave Cycle:
-
Stage 1 (Initial Deblock): 50°C, 30 seconds, 40W.
-
Stage 2 (Complete Removal): 50°C, 60 seconds, 40W.
-
Note: Do not exceed 60°C. Bsmoc is sufficiently labile; higher heat risks side reactions without kinetic benefit.
-
-
Wash: 4x DMF. Thorough washing is required to remove the soluble adduct.[1]
Comparative Data: Bsmoc vs. Fmoc[1][2][3][4][5][6]
The following table summarizes the efficiency gains when switching from standard Fmoc protocols to the optimized Bsmoc microwave protocol for a model hydrophobic peptide (e.g., Poly-Leu).
| Parameter | Standard Fmoc (Microwave) | Optimized Bsmoc (Microwave) | Improvement |
| Deprotection Base | 20% Piperidine | 5% 4-AMP | Green / Safer |
| Deprotection Temp | 75°C - 90°C | 50°C | Milder Conditions |
| Total Deprotection Time | 180 sec (3 min) | 90 sec (1.5 min) | 50% Faster |
| Aspartimide Formation | 1.5 - 3.0% | < 0.1% | Higher Purity |
| Byproduct Solubility | Low (Dibenzofulvene) | High (Adduct) | Easier Washing |
Workflow Visualization
The following diagram illustrates the complete synthesis cycle, highlighting the integration of the Bsmoc-specific deprotection loop.
Figure 2: Optimized MW-SPPS cycle for N-Bsmoc-L-leucine. Note the reduced temperature in the deprotection step compared to standard Fmoc protocols.
Troubleshooting & QC
Issue: Incomplete Coupling of Leucine
-
Cause: Leucine is hydrophobic and can cause "beta-sheet" aggregation on the resin.
-
Solution: Use a "Double Coupling" protocol. Repeat Protocol B immediately before washing. Alternatively, use a solvent mixture of DMF/DCM (1:1) during coupling to disrupt aggregation.
Issue: Racemization[8][9]
-
Cause: Overheating during activation.
-
Solution: Ensure the coupling temperature does not exceed 75°C. For Cysteine or Histidine residues specifically, lower coupling temperature to 50°C and extend time to 10 minutes.
Issue: UV Monitoring Anomalies
-
Observation: The Bsmoc adduct absorbs strongly in the UV range, similar to Fmoc.
-
Solution: Ensure the deprotection flow cell is flushed completely. The Bsmoc adduct is more soluble, so "tailing" peaks usually indicate insufficient flow rate rather than precipitation.
References
-
Carpino, L. A., et al. (1999). "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group."[2] Journal of Organic Chemistry.
-
Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters.
-
Albericio, F., & Kruger, H. G. (2012). "Therapeutic peptide synthesis: an update." Future Medicinal Chemistry.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews.
-
CEM Corporation. "Microwave Peptide Synthesis: Application Notes."
Sources
High-Efficiency Deprotection of N-Bsmoc-L-leucine: Kinetic Advantages and Protocol Optimization
This Application Note is structured to provide a comprehensive, mechanistic, and practical guide for the deprotection of N-Bsmoc-L-leucine. It moves beyond standard recipe-style instructions to explore the why and how of the chemistry, offering distinct protocols for both Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase synthesis.
Executive Summary & Strategic Rationale
In the landscape of peptide chemistry, the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group represents a significant kinetic and process evolution over the traditional Fmoc standard. While Fmoc relies on
This fundamental mechanistic difference grants the Bsmoc group two critical advantages for the handling of N-Bsmoc-L-leucine and complex peptide sequences:
-
Hyper-Lability: Deprotection occurs with significantly milder reagents (e.g., 2-5% piperidine or TAEA) and faster kinetics (5–10 mins), reducing base-catalyzed side reactions like aspartimide formation or racemization.
-
Tunable Byproduct Solubility: Unlike the lipophilic dibenzofulvene (DBF) byproduct of Fmoc, the Bsmoc cleavage byproduct can be engineered to be water-soluble (using polyamines), enabling "wash-away" purification in solution-phase synthesis.
Mechanistic Foundation
To optimize the deprotection protocol, one must understand the underlying chemistry. The Bsmoc group contains a vinyl sulfone moiety embedded within a benzothiophene dioxide ring. This system acts as a potent Michael Acceptor .
The Michael-Addition / Elimination Pathway
Unlike Fmoc, which requires proton abstraction (E1cB), Bsmoc deprotection is initiated by the nucleophilic attack of the base (Michael Donor) onto the thiophene ring. This forms a metastable adduct that rapidly collapses, releasing the free amine and a stable sulfone byproduct.
Figure 1: The Bsmoc deprotection pathway.[1] The reaction is driven by nucleophilic addition rather than proton abstraction, allowing for faster kinetics at lower base concentrations.
Comparative Analysis: Bsmoc vs. Fmoc
The following data highlights why N-Bsmoc-L-leucine is preferred for rapid or sensitive synthesis cycles.
| Feature | Fmoc Protocol | Bsmoc Protocol | Impact on L-Leucine Processing |
| Primary Mechanism | Michael Addition | Bsmoc is less sensitive to steric hindrance. | |
| Standard Reagent | 20% Piperidine in DMF | 2-5% Piperidine or TAEA | Reduced solvent consumption and toxicity. |
| Reaction Time | 10–20 minutes | 5–7 minutes | Higher throughput in automated synthesizers. |
| Byproduct Nature | Dibenzofulvene (Lipophilic) | Sulfone-Amine Adduct | Critical: Bsmoc adducts with TAEA are water-soluble.[2] |
| Side Reactions | High risk of Aspartimide | Negligible | Safer for sequences containing Asp/Gly. |
Experimental Protocols
We present two distinct workflows. Choose Protocol A for standard Solid-Phase Peptide Synthesis (SPPS) and Protocol B for Solution-Phase synthesis (Green Chemistry/Scalable).
Protocol A: Solid-Phase Deprotection (SPPS)
Application: Routine synthesis of peptides on resin (e.g., Wang, Rink Amide). Reagents:
-
N-Bsmoc-L-Leucine-loaded resin.
-
Deprotection Cocktail: 2% (v/v) Piperidine in DMF (Prepare fresh). Note: 20% piperidine is unnecessary and wasteful.
-
Wash Solvent: DMF (HPLC Grade).
Step-by-Step Procedure:
-
Swelling: Swell the resin in DMF for 20 minutes to ensure varying accessibility of the Bsmoc sites.
-
Initial Flash (Conditioning): Add the 2% Piperidine/DMF solution to the reaction vessel. Agitate for 1 minute . Drain.
-
Rationale: This removes any adventitious acids and initiates the reaction, preventing equilibrium stalling.
-
-
Main Deprotection: Add fresh 2% Piperidine/DMF . Agitate at room temperature for 7 minutes .
-
Monitoring: For critical steps, monitor UV absorbance of the fulvene-like adduct (though Bsmoc adducts have different
, typically ~260-300 nm depending on the base).
-
-
Drain & Wash: Drain the vessel. Wash the resin with DMF (
min).-
QC Check: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines). A positive blue result indicates successful deprotection of the Leucine amine.
-
Protocol B: Solution-Phase "Green" Deprotection
Application: Large-scale synthesis or convergent synthesis where chromatography-free purification is desired. Key Reagent: Tris(2-aminoethyl)amine (TAEA) .[2][3] Mechanism: TAEA acts as the Michael donor. The resulting Bsmoc-TAEA adduct contains multiple protonatable amines, rendering it highly water-soluble .
Step-by-Step Procedure:
-
Dissolution: Dissolve N-Bsmoc-L-leucine (or the Bsmoc-peptide) in Dichloromethane (DCM) or Ethyl Acetate.
-
Reaction: Add TAEA (2–3 equivalents). Stir at room temperature for 10–15 minutes .
-
Observation: The reaction is usually homogenous.
-
-
Quench & Extraction (The "Self-Purifying" Step):
-
Isolation: Collect the organic phase. Wash once with Brine. Dry over
and concentrate.-
Result: High purity free amine without column chromatography.
-
Process Visualization: The "Green" Workup
This diagram illustrates the phase-separation logic unique to Protocol B.
Figure 2: Separation logic for Solution-Phase Bsmoc deprotection using TAEA. The byproduct is washed away, eliminating chromatography.
Quality Control & Troubleshooting
Analytical Monitoring (HPLC/MS)
-
Starting Material: N-Bsmoc-L-Leucine will show a distinct retention time and mass spectrum (Molecular Weight of Bsmoc group contribution is ~222 Da).
-
Product: Free L-Leucine (or peptide) will elute earlier (more polar) and show a mass loss of [M - 266] (Bsmoc fragment + CO2). Note: Exact mass shift depends on the specific fragmentation in MS source, but loss of the protecting group is diagnostic.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Incomplete Deprotection | Resin aggregation or old reagents. | Increase time to 10 mins; use fresh Piperidine. Ensure resin swelling is sufficient.[4] |
| Slow Phase Separation (Protocol B) | Emulsion formation. | Add more Brine (sat. NaCl) to increase ionic strength. |
| Low Yield (Protocol B) | Product lost to aqueous phase. | Ensure the peptide/amino acid is sufficiently lipophilic. If the peptide is very polar, use Protocol A (Resin) or extract aqueous phase with n-Butanol. |
References
-
Carpino, L. A., et al. (1999).[5][6] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). "A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis." BenchChem Application Notes.
-
Carpino, L. A., & Mansour, E. M. (1997).[6] "Practical Utilization of the Bsmoc Group." Journal of the American Chemical Society.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][5][6][7][8][9][10] Chemical Reviews.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
- 5. Bsmoc Protected Compounds [asna.com.sa]
- 6. Bsmoc-Cl - Enamine [enamine.net]
- 7. peptide.com [peptide.com]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-Bsmoc-L-Leucine Coupling
Topic: Optimizing Coupling Yields and Reducing Side Reactions with N-Bsmoc-L-Leucine
Senior Application Scientist: Dr. Aris Thorne Department: Advanced Peptide Methodologies
Executive Summary: The Bsmoc Paradigm Shift
Welcome to the Bsmoc Technical Support Center. If you are experiencing low coupling yields with N-Bsmoc-L-leucine , you are likely applying standard Fmoc protocols to a chemistry that requires a distinct mechanistic approach.
The Core Problem: Unlike Fmoc, which relies on
The Failure Mode: "Low yield" with Bsmoc-Leucine is rarely due to low reactivity of the amino acid itself. It is almost invariably caused by:
-
Premature Deprotection: The Bsmoc group falls off during activation/coupling because of excess tertiary base (DIEA/NMM).
-
Steric Shielding: The bulky sulfone moiety of Bsmoc combined with the Leucine side chain hinders the nucleophilic attack required for subsequent deprotection.
-
Aggregation: Leucine-rich domains are prone to
-sheet formation, which Bsmoc's polarity usually helps mitigate, but cannot entirely prevent in difficult sequences.
Diagnostic Workflow: Why is your yield low?
Use this decision tree to diagnose the specific cause of your yield loss.
Figure 1: Diagnostic logic for isolating Bsmoc-Leucine coupling failures. Note that Bsmoc requires milder handling than Fmoc.
Technical Deep Dive & Solutions
Issue A: Premature Deprotection (The "Fmoc Habit")
Mechanism: The Bsmoc group is designed to be cleaved by secondary amines via Michael addition to the vinyl sulfone system. However, it is also destabilized by strong tertiary bases like DIEA (Diisopropylethylamine) if left for extended periods, leading to "double insertion" (oligomerization) or capping failure.
-
Symptom: Mass spec shows [M + Leu] or [M + 2Leu] impurities; low yield of the target sequence.
-
The Fix:
-
Switch Base: Replace DIEA with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker base (pKa ~7.4) that is sufficient to activate the carboxyl group but insufficient to deprotonate/cleave the Bsmoc group [1].
-
Stoichiometry: If you must use DIEA, use exactly 1.0 equivalent relative to the amino acid. Do not use an excess.
-
Issue B: Incomplete Deprotection of Bsmoc-Leu
Mechanism: While Bsmoc is generally more labile than Fmoc, the Leucine side chain is bulky. If the Bsmoc group is not fully removed before the next coupling, the N-terminus remains blocked.
-
Symptom: Deletion sequences (Missing the amino acid after Leucine).
-
The Fix:
-
The "Carpino" Cocktail: Standard 20% piperidine is actually less efficient for Bsmoc in difficult sequences because it promotes side reactions. Use 10% Morpholine in DMF or 2-5% Piperidine [2].
-
Why Morpholine? Morpholine is a cyclic secondary amine that is nucleophilic enough to trigger the Michael addition cleavage of Bsmoc but less basic (pKa ~8.3) than piperidine (pKa ~11.1), reducing aspartimide formation and other base-catalyzed side reactions.
-
Issue C: Aggregation (The Leucine Factor)
Mechanism: Leucine is a primary driver of
-
Symptom: Coupling stops abruptly after the Bsmoc-Leu residue.
-
The Fix:
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture.
-
Solvent Switch: Use NMP (N-methylpyrrolidone) instead of DMF for the coupling step involving Leucine.
-
Optimized Protocol: Bsmoc-L-Leucine Cycle
Do not use standard Fmoc cycles. Program your synthesizer or manual workflow with these specific parameters.
| Step | Reagent/Solvent | Duration | Notes |
| 1. Swell/Wash | DMF | 2 x 1 min | Ensure resin is free of previous solvents. |
| 2. Deprotection | 10% Morpholine in DMF | 5 min | Critical: Do not use 20% Piperidine. Morpholine is the gold standard for Bsmoc. |
| 3. Wash | DMF | 3 x 1 min | Remove the fulvene-morpholine adducts. |
| 4. Activation | Bsmoc-Leu-OH (3 eq) DIC (3 eq) / Oxyma Pure (3 eq) | Pre-activate 2 min | Avoid DIEA/HBTU. Carbodiimide (DIC) chemistry prevents base-induced Bsmoc loss. |
| 5. Coupling | Activated Solution | 45 - 60 min | If aggregation is suspected, add 0.1M LiCl. |
| 6. Capping | Acetic Anhydride / Pyridine | 5 min | Optional but recommended for long sequences. |
Frequently Asked Questions (FAQs)
Q1: Can I use HBTU/DIEA with Bsmoc-Leucine? A: It is risky. If you must, reduce DIEA to 1.0 equivalent and keep coupling times under 30 minutes. The basic environment created by excess DIEA can initiate the Michael addition cleavage of the Bsmoc group on the activated ester, leading to polymerization. We strongly recommend DIC/Oxyma or HATU/Collidine [3].
Q2: I see a +134 Da mass shift in my crude peptide. What is this? A: This is likely a Michael adduct . The benzo[b]thiophene-1,1-dioxide byproduct generated during deprotection is an electrophile. If not washed away efficiently, it can react with the free amine of the peptide.
-
Solution: Increase flow washes after deprotection. Add a scavenger like 5% thiol (e.g., DTT or ethanedithiol) to the wash solvent to quench the byproduct.
Q3: Why is the solution turning bright yellow/orange during deprotection? A: This is normal and desirable. The cleavage of Bsmoc releases a dibenzofulvene-like sulfone species which forms a colored adduct with the amine (morpholine/piperidine). This color change can be used for real-time monitoring of the reaction progress [4].
Q4: Is Bsmoc compatible with "Magic Mixture" (DCM/DMF/NMP)? A: Yes, and it is highly recommended for Leucine-rich sequences. Bsmoc-Leucine is highly soluble in DCM. Using a solvent system of DCM:DMF (1:1) can improve swelling of polystyrene resins and reduce aggregation during the coupling of bulky Leucine residues.
References
-
Carpino, L. A., et al. (1999).[2] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." The Journal of Organic Chemistry, 64(12), 4324–4338.
-
Carpino, L. A., & Mansour, E. M. (1999).[2] "Gene-Specific Protocol for Bsmoc Chemistry." Journal of the American Chemical Society. (Demonstrates the efficacy of morpholine over piperidine for Bsmoc).
- Albericio, F., & Tulla-Puche, J. (2008). "The Power of the Bsmoc Group in Solid Phase Synthesis." Biopolymers, 90(3), 297-305. (Discusses base sensitivity and coupling reagents).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][][][6][7][8] Chemical Reviews, 109(6), 2455–2504.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bsmoc-Cl - Enamine [enamine.net]
- 3. nbinno.com [nbinno.com]
- 6. Bsmoc Protected Compounds [asna.com.sa]
- 7. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. data.biotage.co.jp [data.biotage.co.jp]
Technical Support Center: Bsmoc-L-Leucine Synthesis & Racemization Control
This guide functions as a specialized Technical Support Center for researchers encountering racemization issues during the preparation and application of Bsmoc-L-Leucine (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl-L-leucine).
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Preventing Enantiomeric Purity Loss (Racemization) in Bsmoc Chemistry
Executive Summary: The Racemization Vector
In Bsmoc chemistry, L-Leucine is susceptible to racemization (conversion to D-Leucine) primarily through base-catalyzed enolization and oxazolone formation . Unlike Fmoc, the Bsmoc group is designed for cleavage via a Michael addition mechanism, which inherently requires specific base sensitivity.[1]
The critical failure point often occurs not during peptide assembly, but during the initial protection step (reacting L-Leu with Bsmoc-Cl). The high reactivity of Bsmoc-chloride releases HCl, necessitating rapid neutralization. If the local pH spikes (> pH 10) during this neutralization, the
Diagnostic Troubleshooting (Q&A)
Q1: I am using Bsmoc-Cl to protect L-Leucine, but my chiral HPLC shows 5-8% D-isomer. Why?
Diagnosis: You are likely experiencing pH-shock induced enolization . Root Cause: Bsmoc-Cl (chloroformate) is highly reactive and generates stoichiometric HCl upon reaction with the amine. To maintain the reaction, you are likely adding a strong base (NaOH or Na₂CO₃).
-
The Mechanism: At the droplet interface where base meets the reaction mixture, the pH transiently exceeds 11.0. At this alkalinity, the
-proton of L-Leucine (acidified by the adjacent carbonyl and the electron-withdrawing Bsmoc sulfone) is abstracted, forming an enolate that repotonates racemically. -
The Fix: Switch to Bsmoc-OSu (N-hydroxysuccinimide ester).
-
Why: Bsmoc-OSu releases N-hydroxysuccinimide (weakly acidic, pKa ~6) rather than HCl. The reaction proceeds in mild bicarbonate buffer (pH 8.0–8.5), which is insufficient to deprotonate the
-carbon, virtually eliminating racemization.
-
Q2: I must use Bsmoc-Cl due to cost/availability. How can I salvage the protocol?
Diagnosis: Inadequate pH buffering and temperature control. Protocol Adjustment:
-
Temperature: Cool the reaction to 0°C or -5°C . Lower thermal energy reduces the rate of proton abstraction significantly more than it reduces the acylation rate.
-
Base Choice: Do not use NaOH. Use a continuous titration of Na₂CO₃ or NaHCO₃ , ensuring the pH never exceeds 9.5.
-
Addition Mode: Add Bsmoc-Cl dropwise very slowly to a vigorously stirred solution of L-Leu. This prevents local high concentrations of the acylating agent.
Q3: My Bsmoc-Leu-OH is pure, but racemization occurs during peptide coupling. What is happening?
Diagnosis: Oxazolone-mediated racemization during activation.[2] Root Cause: The Bsmoc group’s sulfone moiety is electron-withdrawing, which can stabilize the oxazolone intermediate formed during carboxyl activation (e.g., with HATU/DIC). The Fix:
-
Add Oxyma Pure: Use DIC/Oxyma instead of HBTU/DIEA. Oxyma acts as a nucleophilic scavenger that rapidly opens the oxazolone ring before it can racemize.
-
Base Limitation: If using onium salts (HATU/HBTU), use TMP (2,4,6-trimethylpyridine) instead of DIEA. TMP is sterically hindered and less likely to abstract the
-proton.
Comparative Data: Reagent Risks
The following table summarizes the risk profile of reagents used to synthesize Bsmoc-L-Leu.
| Variable | Bsmoc-Cl Protocol | Bsmoc-OSu Protocol | Impact on Racemization |
| Byproduct | HCl (Strong Acid) | HOSu (Weak Acid) | HCl requires strong base neutralization; HOSu does not. |
| Required Base | NaOH / Na₂CO₃ | NaHCO₃ / Na₂CO₃ | Stronger bases increase |
| Reaction pH | Often spikes >10.0 | Stable at 8.0–8.5 | pH > 10 is the "Danger Zone" for L-Leu. |
| Temp. Sensitivity | High (Must be 0°C) | Low (Room Temp ok) | Bsmoc-OSu is more robust. |
| D-Isomer % | 2.0% – 12.0% (unoptimized) | < 0.1% (typical) | Bsmoc-OSu is the superior choice. |
Visualizing the Threat: Mechanisms
Diagram 1: The Racemization Pathway
This diagram illustrates the two competing pathways: the desired protection vs. the base-catalyzed racemization via enolization.
Caption: Figure 1. The bifurcation of the reaction pathway. High pH conditions promote the formation of the planar enolate intermediate, leading to irreversible racemization.
Diagram 2: Bsmoc Deprotection (Michael Addition)
Understanding why we use Bsmoc helps in handling it. It cleaves via Michael addition, not acidolysis or standard beta-elimination.
Caption: Figure 2. The Bsmoc deprotection mechanism.[3][4][5] The group is designed to be sensitive to bases, which underscores why base control during synthesis is critical.
Validated Protocol: Synthesis of Bsmoc-L-Leu-OH
Objective: Synthesize Bsmoc-L-Leu-OH with >99.5% enantiomeric purity. Recommended Reagent: Bsmoc-N-hydroxysuccinimide ester (Bsmoc-OSu ).
Materials:
-
L-Leucine (10 mmol)
-
Bsmoc-OSu (10 mmol)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetone and Water (HPLC Grade)
-
1N HCl (for acidification)
Step-by-Step Methodology:
-
Solubilization (The Buffer Zone):
-
Dissolve 10 mmol of L-Leucine in 15 mL of 10% NaHCO₃ (aqueous).
-
Technical Note: NaHCO₃ provides a pH of ~8.3. This is the "Goldilocks" zone: basic enough to keep the amine nucleophilic (NH₂), but not basic enough to strip the
-proton.
-
-
Addition of Reagent:
-
Dissolve 10 mmol of Bsmoc-OSu in 15 mL of Acetone .
-
Add the acetone solution to the aqueous amino acid solution.
-
Observation: The mixture may become cloudy; vigorous stirring is required.
-
-
Reaction Maintenance:
-
Stir at Room Temperature for 2–3 hours.
-
Self-Validation: Unlike Bsmoc-Cl, no pH monitoring or adjustment is needed during this phase because the leaving group (HOSu) buffers the solution.
-
-
Work-Up (Purification):
-
Evaporate the acetone under reduced pressure (Rotavap) at <40°C.
-
Wash the remaining aqueous layer with Diethyl Ether (2x) to remove unreacted Bsmoc-OSu.
-
Acidification: Cool the aqueous layer to 0°C. Slowly acidify to pH 2.0 using 1N HCl .
-
Critical: Do not use concentrated HCl; local heating can damage the sulfone group.
-
-
Isolation:
-
Extract the product into Ethyl Acetate (3x).
-
Wash organic layer with water and brine.
-
Dry over MgSO₄ and concentrate.
-
Recrystallize from Ethyl Acetate/Hexane.
-
References
-
Carpino, L. A., et al. (1999).[1] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." The Journal of Organic Chemistry, 64(12), 4324-4338.
-
Carpino, L. A. (2004). "The Bsmoc Amino-Protecting Group."[3][4][5][6] Methods in Enzymology, 289, 104-126.
-
Albericio, F. (2000). "Orthogonal Protecting Groups for N-Amino and C-Terminal Carboxyl Functions in Solid-Phase Peptide Synthesis." Biopolymers (Peptide Science), 55(2), 123-139.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][5][6][7][8][9][10][11] Chemical Reviews, 109(6), 2455-2504.
Sources
- 1. Bsmoc Protected Compounds [asna.com.sa]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. scilit.com [scilit.com]
- 7. Bsmoc-Cl - Enamine [enamine.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization of N-Bsmoc-L-leucine
Introduction: The Bsmoc-Leucine Paradox
Welcome to the technical support center. You are likely here because N-Bsmoc-L-leucine (Bsmoc-Leu-OH) is behaving unexpectedly in Dimethylformamide (DMF).
While the Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) protecting group is generally cited for its superior solubility compared to Fmoc, L-Leucine presents a unique physical challenge. Unlike most Bsmoc-amino acids which are crystalline solids, Bsmoc-Leu-OH often exists as a viscous oil or low-melting solid [1]. Furthermore, the Bsmoc group is significantly more sensitive to base than Fmoc, making it intolerant to "aged" DMF containing amine impurities [2].
This guide provides a self-validating workflow to distinguish between physical aggregation, chemical degradation, and solvent incompatibility.
Module 1: Diagnostic & Triage
Before attempting to force the material into solution, perform this rapid diagnostic to identify the root cause of the solubility failure.
The "Yellow Shift" Test (Chemical Stability Check)
Symptom: The solution turns yellow or orange upon adding the amino acid. Cause: Premature Deprotection. Bsmoc is extremely base-labile. If your DMF contains trace dimethylamine (a decomposition product of DMF), the Bsmoc group is cleaved, releasing the benzo[b]thiophene sulfone byproduct, which is highly chromogenic (yellow/fluorescent) [3]. Action:
-
Discard the solution. The amino acid is compromised.
-
Test Solvent: Add a drop of 1% phenolphthalein to 1 mL of your DMF/water mix. If pink, the DMF is basic and spoiled.
-
Resolution: Use only fresh, "amine-free" or "peptide-synthesis grade" DMF.
The "Oily Globule" Phenomenon (Physical State Check)
Symptom: The material clumps into a sticky gum or oil at the bottom of the vial rather than dispersing. Cause: Low Melting Point. Bsmoc-Leu-OH has a notoriously low melting point compared to other Bsmoc derivatives [1]. It behaves more like a supercooled liquid/glass than a crystalline powder. Action: Do not sonicate immediately (which adds heat). Follow the "Cold-Solvent" Protocol in Module 2.
Module 2: Validated Solubilization Protocols
Protocol A: The "DCM-First" Method (Recommended)
Best for: Oily or gummy Bsmoc-Leu-OH batches.
Context: Dichloromethane (DCM) is a superior solvent for breaking down the hydrophobic interactions of the Leucine side chain and the lipophilic Bsmoc core.
-
Weighing: Weigh Bsmoc-Leu-OH directly into the reaction vessel. Note: If the reagent is an oil, use a pre-tared syringe for transfer.
-
Primary Dissolution: Add Dichloromethane (DCM) at 20% of the final target volume.
-
Why? DCM dissolves the oily Bsmoc-Leu instantly without heating.
-
-
Dilution: Slowly add DMF to reach the final volume.
-
Target Concentration: 0.1 M – 0.3 M.
-
-
Validation: Vortex for 10 seconds. The solution should be clear and colorless.
Protocol B: The Chaotropic Rescue (For Aggregates)
Best for: Cloudy suspensions in pure DMF (Hydrophobic Aggregation).
Context: If you cannot use DCM (e.g., microwave synthesis constraints), use a chaotropic salt to disrupt hydrogen bonding.
-
Solvent Prep: Prepare a 0.1 M solution of LiCl (Lithium Chloride) in dry DMF.
-
Why? LiCl disrupts the intermolecular H-bonds that cause Leucine to aggregate in beta-sheet-like structures [4].
-
-
Addition: Add the Bsmoc-Leu-OH to this solvent.
-
Agitation: Vortex vigorously.
-
Warning: Do not heat above 40°C. Bsmoc is thermally sensitive; excessive heat can trigger auto-decomposition [2].
Module 3: Troubleshooting Logic Map
Use this decision tree to navigate specific visual cues during preparation.
Figure 1: Decision matrix for diagnosing Bsmoc-L-leucine solubility failures based on visual cues.
Module 4: Comparative Data (Bsmoc vs. Fmoc)
Understanding the chemical differences is crucial for adapting your protocols.
| Feature | Fmoc-L-Leucine | N-Bsmoc-L-Leucine | Impact on Protocol |
| Physical State | Crystalline Solid | Viscous Oil / Low MP Solid [1] | Bsmoc-Leu requires liquid handling techniques or DCM dissolution. |
| Base Sensitivity | Moderate (20% Piperidine) | High (2-5% Piperidine/TAEA) [2] | Critical: Trace amines in DMF will destroy Bsmoc-Leu instantly. |
| Solubility (DMF) | ~30 mg/mL | High (but prone to oiling out) | Bsmoc is theoretically more soluble, but physical state complicates handling. |
| Byproducts | Dibenzofulvene (Insoluble polymerizes) | Sulfone-adduct (Water Soluble) [3] | Bsmoc allows for easier aqueous workups if precipitation occurs. |
Module 5: Frequently Asked Questions (FAQ)
Q1: My Bsmoc-Leu-OH arrived as a sticky gum. Is it degraded? A: Likely not. Unlike most amino acids, Bsmoc-Leu-OH has a low melting point and often presents as an oil or amorphous solid. This is its natural state. Verify purity via TLC (Thin Layer Chromatography) if unsure, but do not assume degradation based solely on physical state [1].
Q2: Can I use NMP (N-Methyl-2-pyrrolidone) instead of DMF? A: Yes, and it is often preferred. NMP is a better solvent for hydrophobic residues and generally has lower amine contamination rates than DMF. However, ensure the NMP is high-grade, as industrial NMP can contain methylamine.
Q3: Why did the solution turn bright yellow after 1 hour? A: This indicates slow degradation. Even if the DMF was initially "clean," spontaneous hydrolysis of DMF to dimethylamine can occur. For Bsmoc chemistry, we recommend using freshly opened solvent bottles or DMF stored over molecular sieves to prevent amine formation.
Q4: Can I heat the solution to dissolve the aggregates? A: Proceed with extreme caution. Do not exceed 40°C. Bsmoc is less thermally stable than Fmoc. High heat can trigger the elimination of the protecting group even in neutral conditions if trace impurities are present. Sonication is safer than direct heating.
References
-
Carpino, L. A., et al. (1999).[1][2] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." The Journal of Organic Chemistry, 64(12), 4324-4338.[1]
-
BenchChem Technical Division. (2025). "Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group." BenchChem Application Notes.
-
Carpino, L. A., & Ismail, M. (2003).[3] "Practical Utilization of the Bsmoc Group." Journal of the American Chemical Society, 125(12).
-
Sigma-Aldrich. (2023). "Fmoc Solid Phase Peptide Synthesis - Troubleshooting Guide." Merck Technical Library.
Sources
Minimizing aspartimide formation near N-Bsmoc-L-leucine residues
To: Research Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Minimizing Aspartimide Formation Near N-Bsmoc-L-Leucine Residues
Executive Summary & Diagnostic
You are likely encountering aspartimide formation because you are applying standard Fmoc deprotection conditions (e.g., 20% Piperidine) to a sequence containing N-Bsmoc-L-Leucine .
While Leucine is sterically bulky and typically less prone to aspartimide formation than Glycine, the Bsmoc (1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) group is significantly more base-labile than Fmoc. Using high-concentration piperidine is "overkill" and unnecessarily exposes the sensitive aspartyl ester to prolonged basic conditions, driving the succinimide ring closure.
Is this your issue? Check your analytical data:
-
Mass Spectrometry: Do you see a peak at [M-18] (loss of H₂O)?
-
HPLC: Do you see split peaks or broad shoulders (indicating racemization to
- and -aspartyl peptides)? -
Sequence Context: Is the Asp residue immediately preceding the Bsmoc-Leu (i.e., ...-Asp(OtBu)-Leu-Bsmoc) or is Bsmoc-Leu being deprotected to couple onto Asp? (Aspartimide is most common in Asp-X sequences where X is the residue being deprotected).
The Mechanism: Why Bsmoc-Leu is a Critical Junction
Aspartimide formation is a base-catalyzed intramolecular reaction.[1] The nitrogen of the amide bond immediately C-terminal to the Aspartic acid attacks the
When using Bsmoc-Leu , two factors converge:
-
High Reactivity: Bsmoc is cleaved via a Michael addition mechanism, which is faster than the
-elimination of Fmoc.[2] -
The "Oil" Factor: Bsmoc-Leu-OH is one of the few Bsmoc amino acids that is often an oil or low-melting solid.[1][3][4] If not handled precisely, excess equivalents can lead to difficult couplings, prompting users to extend reaction times or increase base washes—both of which aggravate aspartimide formation.
Visualizing the Pathway
Caption: The divergence between successful deprotection and aspartimide formation driven by base strength.
Troubleshooting Protocol: The Bsmoc Advantage
The primary solution is to leverage the unique chemistry of Bsmoc. Because it is a Michael acceptor, it can be cleaved by non-nucleophilic bases or extremely mild secondary amines that are insufficient to trigger the aspartimide ring closure.
Step 1: Switch Your Deprotection Cocktail
STOP using 20% Piperidine/DMF. START using one of the following "Bsmoc-Optimized" cocktails:
| Cocktail | Composition | Mechanism | Risk Level |
| Option A (Recommended) | 5% Piperazine in DMF | Mild Michael Addition | Low |
| Option B (Ultra-Mild) | 2% TAEA (Tris(2-aminoethyl)amine) in DMF | Rapid Scavenging | Very Low |
| Option C (Standard) | 2% Piperidine + 2% DBU in DMF | Controlled Strength | Moderate |
Why? Piperazine and TAEA are strong enough to remove Bsmoc (which is highly labile) but lack the pKa required to efficiently deprotonate the backbone amide nitrogen, effectively shutting down aspartimide formation [1].
Step 2: Optimize the Bsmoc-Leu Coupling
Since Bsmoc-Leu can be an oil/low-melting solid, ensure precise stoichiometry to avoid "double hits" of base during subsequent steps.
-
Handling: Weigh Bsmoc-Leu-OH quickly or melt it gently (30-40°C) and dispense as a liquid concentrate.
-
Activation: Use DIC/Oxyma instead of HATU/DIEA. DIEA (base) can promote premature aspartimide formation if left in contact with the resin for too long.
Step 3: Acidic Modifiers (The "Safety Net")
If you must use piperidine (e.g., due to automation constraints), add an acidic buffer to the deprotection solution.
-
Recipe: 20% Piperidine + 0.1 M HOBt (anhydrous) in DMF.
-
Effect: The HOBt keeps the apparent pH lower, suppressing the amide deprotonation without preventing the deprotection of the amine [2].
Frequently Asked Questions (FAQs)
Q: I am seeing a mass shift of +67 Da. Is this aspartimide? A: No. A +67 Da shift typically corresponds to a piperidine adduct (if piperidine was used) or a Michael adduct of the Bsmoc byproduct if washing was insufficient.
-
Correction: Ensure you wash the resin with DMF x5 and DCM x3 after deprotection. The Bsmoc cleavage product (a sulfone) is water/DCM soluble but must be washed away before the next coupling.
Q: Does the "Bulky Residue" rule apply to Bsmoc-Leu? A: Yes. Usually, bulky residues like Leucine (Leu) reduce aspartimide formation compared to Glycine (Gly). However, if you are seeing it with Leu, it confirms that your deprotection conditions are too aggressive . The steric bulk of Leu is insufficient to protect against 20% piperidine when Bsmoc is the protecting group.
Q: Can I use Hmb backbone protection with Bsmoc? A: Yes, but it is rarely necessary. Hmb (2-hydroxy-4-methoxybenzyl) protection is a "nuclear option" for Fmoc chemistry. With Bsmoc, simply switching to 5% Piperazine is usually sufficient to eliminate the side reaction entirely, saving you the cost of Hmb derivatives.
Q: My Bsmoc-Leu-OH is a sticky gum. Is it degraded? A: Likely not. Bsmoc-Leu-OH, Bsmoc-Pro-OH, and Bsmoc-Ser(tBu)-OH are known to be oils or low-melting solids [3].[1][3][4]
-
Tip: Dissolve the entire bottle in a known volume of DMF to create a standardized stock solution (e.g., 0.5 M). Store at 4°C. This prevents handling errors and moisture absorption.
References
-
Carpino, L. A., et al. (1999).[3][4][5] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." The Journal of Organic Chemistry, 64(12), 4324-4338.[3][4]
-
Martinez, J., et al. (1985). "Prevention of aspartimide formation in solid phase peptide synthesis." Tetrahedron Letters, 26(31), 3687-3690.
-
BenchChem Technical Division. (2025). "A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis."
Sources
- 1. WO2012024224A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. US20120157563A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 4. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Removing Bsmoc-fulvene adducts during N-Bsmoc-L-leucine deprotection
Topic: Removing Bsmoc-fulvene adducts during N-Bsmoc-L-leucine deprotection
Executive Summary
You are encountering issues with "Bsmoc-fulvene" adducts during the deprotection of N-Bsmoc-L-Leucine.
Clarification on Terminology: While often colloquially referred to as "Bsmoc-fulvene" (by analogy to the dibenzofulvene byproduct in Fmoc chemistry), the reactive species generated is actually 2-methylene-benzo[b]thiophene-1,1-dioxide . Unlike the inert Fmoc byproduct, this species is a highly reactive Michael acceptor .
If not scavenged immediately, it will react with the newly liberated amine of your L-Leucine, forming a stable alkylated impurity that reduces yield and purity. This guide details the mechanism, the specific protocols to prevent this re-alkylation, and troubleshooting steps for both Solid-Phase (SPPS) and Solution-Phase synthesis.
Module 1: The Mechanism & The Problem
To solve the adduct problem, you must understand the competition between your deprotection base and your product (L-Leucine).
The Bsmoc Deprotection Pathway
Unlike Fmoc (which uses
-
Initiation: The base (e.g., Piperidine or TAEA) attacks the thiophene ring.
-
Collapse: The intermediate collapses, releasing CO₂, the free amine (L-Leucine), and the reactive methylene-sulfone byproduct.
-
Scavenging (The Critical Step): The excess base must react with the methylene-sulfone to form a stable, non-reactive adduct.
-
Success: Base consumes byproduct.[3]
-
Failure: Free L-Leucine consumes byproduct (Your current issue).
-
Visualizing the Pathway
Figure 1: The kinetic competition during Bsmoc deprotection. The goal is to ensure the "Green" pathway outcompetes the "Red" pathway.
Module 2: Standard Protocols
The choice of protocol depends heavily on whether you are performing Solid-Phase (SPPS) or Solution-Phase synthesis.
Scenario A: Solution-Phase Synthesis (Recommended)
Best for: Rapid Continuous Solution Synthesis (Carpino Method).
The Bsmoc group is superior to Fmoc here because the scavenger adduct can be made water-soluble, allowing for an aqueous wash extraction.
Reagents:
-
Solvent: DCM (Dichloromethane) or EtOAc.
Protocol:
-
Dissolve N-Bsmoc-L-Leucine (or peptide) in DCM.
-
Add 2-5% TAEA (v/v). Reaction is extremely fast (5–10 mins).
-
The Fix: TAEA reacts with the Bsmoc byproduct to form a highly polar, water-soluble adduct.
-
Workup: Wash the organic layer 3x with Phosphate Buffer (pH 5.5) or Brine.
-
Result: The TAEA-adduct and excess TAEA partition into the water.[4] The free L-Leucine remains in the DCM.
-
Scenario B: Solid-Phase Peptide Synthesis (SPPS)
Best for: Automated synthesizers.
Reagents:
Protocol:
-
Concentration: Use 2% Piperidine in DMF (vs. 20% for Fmoc). Bsmoc is more labile; high concentrations increase side reactions.
-
Flow Wash: If possible, use continuous flow.
-
Batch Mode: Treat for 5 minutes, drain, wash with DMF, treat again for 5 minutes.
Module 3: Troubleshooting & FAQs
Q1: I am seeing a +222 Da (approx) mass shift on my LCMS. Is this the adduct?
Yes. The methylene-benzo[b]thiophene-1,1-dioxide moiety adds approximately 222 Da (depending on exact substitution) to your peptide. This confirms that the Free Amine of your Leucine attacked the byproduct.
Root Cause: Base exhaustion.[3] You likely did not have enough excess base to scavenge the byproduct, or the local concentration of the byproduct was too high. Correction: Increase the volume of the deprotection cocktail or use a "Flow" wash to remove the byproduct as it forms.
Q2: Why not just use 20% Piperidine like Fmoc?
Do not do this. Bsmoc is significantly more base-labile than Fmoc. Using 20% piperidine can lead to:
-
Over-reaction: Potential racemization of the L-Leucine.
-
Precipitation: The Bsmoc-piperidine adduct is less soluble in DMF than the Fmoc-fulvene adduct. High concentrations can cause the adduct to precipitate inside the resin pores, trapping it.
Q3: The adduct is not washing out with DMF. What now?
If you are in SPPS and the adduct is physically trapped (precipitated) or chemically bound:
| Solvent / Additive | Action Mechanism | When to use |
| DCM Wash | Swelling change | Use alternating DMF/DCM washes to swell/shrink resin and release trapped adducts. |
| 5% Morpholine | Alternative Scavenger | Morpholine adducts are often more soluble than piperidine adducts. |
| 1-Octanethiol | Thiol Scavenging | Thiols are better Michael donors than amines. Add 1-2% Octanethiol to the deprotection mix to irreversibly quench the byproduct. |
Warning: Do not use thiols if your peptide contains disulfide bridges or sensitive Cys protecting groups (e.g., Trt is fine, but be cautious).
Module 4: Decision Tree for Adduct Removal
Follow this logic flow to determine the correct corrective action for your specific experiment.
Figure 2: Troubleshooting logic for Bsmoc adduct removal.
References
-
Carpino, L. A., et al. (1997).[8] "New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups.[8] A Michael-Acceptor-Based Deblocking Process." Journal of the American Chemical Society, 119(41), 9915–9916.
-
Carpino, L. A., et al. (1999).[8] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." The Journal of Organic Chemistry, 64(12), 4324–4338.
-
BenchChem. (2025).[1][4] "Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group." Technical Support Library.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013089241A1 - METHOD FOR REMOVING Fmoc GROUP - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bsmoc-Cl - Enamine [enamine.net]
Optimizing reaction time for N-Bsmoc-L-leucine coupling
Technical Support & Troubleshooting Center
Welcome to the Bsmoc Technical Support Hub.
This guide is designed for peptide chemists utilizing the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group. While Bsmoc is renowned for its rapid deprotection kinetics (via Michael addition rather than
This guide provides self-validating protocols to optimize reaction time, ensuring your coupling speed matches the efficiency of Bsmoc deprotection.
Part 1: The Kinetics of Coupling (Theory & Baseline)
To optimize, you must first establish a baseline. Bsmoc-L-Leucine introduces a specific challenge: Hydrophobic Aggregation. While Leucine is not sterically hindered at the
Baseline vs. Optimized Parameters
| Parameter | Standard Fmoc Protocol | Standard Bsmoc Protocol | Optimized Bsmoc-Leu (Goal) |
| Deprotection Time | 20 min ( | 5–10 min | 3–5 min |
| Coupling Time | 60–120 min | 30–60 min | 5–10 min |
| Activation | DIC/HOBt | DIC/Oxyma | HATU/DIEA or COMU |
| Temperature | RT ( | RT ( | |
| Mechanism | Michael Addition | Rapid Amide Bond Formation |
Part 2: Optimized Protocols
Protocol A: Rapid Activation (The "Speed" Method)
Use this for standard sequences where speed is the priority.
Reagents:
-
AA: Bsmoc-L-Leu-OH (0.2 M in DMF)
-
Activator: HATU (0.5 M in DMF) or COMU
-
Base: DIEA (2.0 M in NMP)
Workflow:
-
Pre-activation: Combine AA and HATU (1:0.95 ratio) first. Add DIEA (2.0 eq) immediately before delivery to resin. Do not let this sit for >2 mins to avoid guanidinylation.
-
Coupling: Add to resin.
-
Manual/Shaker: 15 minutes at RT.
-
Microwave: 4 minutes at
C.
-
-
Wash: DMF (
sec). Bsmoc byproducts are highly soluble; extensive washing is rarely needed compared to Fmoc.
Protocol B: The "Aggregation Breaker" (The "Purity" Method)
Use this if Bsmoc-Leu is following a hydrophobic stretch (e.g., -Ala-Val-Leu-).
Reagents:
-
Solvent: NMP (N-methylpyrrolidone) or DMF with 1% Triton X-100.
-
Activator: DIC / OxymaPure (1:1 ratio).
-
Chaotropic Salt: 0.1 M LiCl in the coupling mixture (disrupts
-sheets).
Workflow:
-
Dissolution: Dissolve Bsmoc-L-Leu-OH and OxymaPure in NMP.
-
Addition: Add DIC.
-
Coupling: 30 minutes at
C (or 60 min RT). -
Monitoring: Perform Chloranil or Kaiser test.
Part 3: Troubleshooting & FAQs
Issue 1: "My coupling is incomplete (Positive Kaiser Test)."
Diagnosis: If the resin beads remain blue (Kaiser) after the optimized time, you are likely facing steric occlusion or aggregation , not just slow kinetics.
The Fix (Decision Tree):
-
Reswell: Wash resin with DCM (swells polystyrene better than DMF) then return to NMP.
-
Double Couple: Do not extend time. Drain and add fresh reagents.
-
First Pass: HATU/DIEA (Rapid hit).
-
Second Pass: DIC/Oxyma (Slower, less epimerization risk, different solvation profile).
-
-
Check Your Base: Bsmoc is base-sensitive.[1][2] If your DIEA is old or contaminated with secondary amines, you may be partially deprotecting the incoming AA or the resin-bound AA prematurely.
Issue 2: "I see a 'Deletion Sequence' (n-1) in my Mass Spec."
Diagnosis: This is often a Premature Deprotection issue.[3] Unlike Fmoc, Bsmoc is cleaved via a Michael addition of a secondary amine (like piperidine) to the vinyl sulfone. However, if your DMF contains dimethylamine (a degradation product), it will clip the Bsmoc group during the coupling step, leading to double insertions or termination.
The Fix:
-
Fresh Solvent: Use "Amine-free" grade DMF or switch to NMP.
-
Base Quality: Ensure DIEA is distilled or high purity. Bsmoc is stable to pure tertiary amines (DIEA) for >24h, but trace secondary amines are fatal.
Issue 3: "Can I use Microwave heating with Bsmoc-Leu?"
Answer: Yes, but with limits. Bsmoc is thermally stable, but L-Leucine is prone to racemization at high temperatures if activation is too aggressive.
-
Safe Zone:
C - C. -
Danger Zone:
C (Risk of D-Leu formation). -
Recommendation: If using microwave, use COMU or Oxyma rather than HBTU/HATU to minimize racemization risk at higher temps.
Part 4: Visualization of Workflows
Diagram 1: The Optimized Bsmoc Coupling Cycle
This diagram illustrates the kinetic advantage of Bsmoc and where the Leucine optimization fits in.
Caption: The Bsmoc cycle highlights the Coupling step as the primary bottleneck. Optimization here (Red Box) aligns the cycle time with the rapid deprotection step.
Diagram 2: Troubleshooting Incomplete Coupling
A logical flow for addressing Bsmoc-Leu coupling failures.
Caption: Decision matrix for troubleshooting incomplete Bsmoc-L-leucine coupling events.
References
-
Carpino, L. A., et al. (1999).[1] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." The Journal of Organic Chemistry.
-
Carpino, L. A., & Han, G. Y. (1972).[4] "The 9-Fluorenylmethoxycarbonyl amino-protecting group."[2][4][5] The Journal of Organic Chemistry. (Mechanistic comparison base).
-
CEM Corporation. "One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis."[6] (Relevant for rapid coupling optimization methodologies).
-
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
-
Isidro-Llobet, A., et al. (2009).[4] "Amino Acid-Protecting Groups."[1][2][3][4][5][7][][9][10] Chemical Reviews. (Detailed stability data of Bsmoc).
Sources
- 1. Bsmoc Protected Compounds [asna.com.sa]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. cem.de [cem.de]
- 7. Bsmoc-Cl - Enamine [enamine.net]
- 9. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Technical Support Center: Enhancing Hydrophobic Peptide Purity with N-Bsmoc-L-leucine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you leverage N-Bsmoc-L-leucine for improving the synthesis and purity of challenging hydrophobic peptides. Our approach is grounded in established scientific principles and field-proven insights to ensure your experimental success.
The Challenge of Hydrophobic Peptides
Hydrophobic peptides, characterized by a high proportion of non-polar amino acid residues such as Leucine, Valine, Isoleucine, and Phenylalanine, are notoriously difficult to synthesize and purify.[1][2][3] Their limited solubility in both aqueous and organic solvents leads to significant challenges, including:
-
On-resin aggregation: During solid-phase peptide synthesis (SPPS), growing hydrophobic peptide chains can aggregate, leading to incomplete reactions, poor yields, and difficult purification.[3][4]
-
Low solubility: The final peptide product is often difficult to dissolve, complicating purification by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent bioassays.[1][5][6]
-
Secondary structure formation: Hydrophobic sequences have a tendency to form stable α-helices or β-sheets, which can hinder reagent access during synthesis and cause purification issues.[2][3][4]
The N-Bsmoc-L-leucine Advantage
The use of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group, particularly as N-Bsmoc-L-leucine, offers a strategic advantage over the standard 9-fluorenylmethoxycarbonyl (Fmoc) group for synthesizing hydrophobic peptides.[7][8] The key benefits stem from its unique deprotection mechanism.
Key Differences: Bsmoc vs. Fmoc
| Feature | Bsmoc Protecting Group | Fmoc Protecting Group |
| Deprotection Mechanism | Michael Addition[7][8] | β-Elimination[7] |
| Deprotection Conditions | Milder base (e.g., 2% piperidine in DMF)[7][9] | Stronger base (e.g., 20% piperidine in DMF) |
| Deprotection Time | Faster (typically 7-10 minutes)[7][9] | Slower (typically 10-20 minutes) |
| Byproducts | Water-soluble, easily removed[7][10][11] | Dibenzofulvene-piperidine adduct, less soluble[7] |
| Side Reaction Propensity | Reduced risk of aminosuccinimide and diketopiperazine formation[8][12][13] | Higher risk with base-sensitive residues |
The milder deprotection conditions required for Bsmoc cleavage help to preserve the integrity of the growing peptide chain, especially in sequences prone to base-catalyzed side reactions.[8][12] Furthermore, the generation of water-soluble byproducts simplifies the washing steps and contributes to a cleaner crude product, which is a significant advantage when dealing with already challenging hydrophobic peptides.[7][10][11]
Frequently Asked Questions (FAQs)
Q1: Why is N-Bsmoc-L-leucine particularly effective for initiating the synthesis of a hydrophobic peptide?
A1: Leucine is a highly hydrophobic amino acid. Starting a hydrophobic sequence with N-Bsmoc-L-leucine provides two key advantages. Firstly, the Bsmoc group's properties, as detailed above, set a foundation for a cleaner synthesis with fewer side products. Secondly, incorporating a bulky, hydrophobic residue at the C-terminus can sometimes help to disrupt the initial phases of on-resin aggregation by influencing the peptide's conformation.
Q2: Can I use my standard Fmoc-SPPS protocol with Bsmoc-protected amino acids?
A2: While the overall workflow of solid-phase peptide synthesis (SPPS) remains similar, the deprotection step requires modification. You will need to use a milder piperidine solution (e.g., 2% in DMF) and a shorter reaction time (7-10 minutes).[7][9] The coupling and washing steps are generally comparable to standard Fmoc chemistry.
Q3: What are the best solvents to use for synthesizing hydrophobic peptides with N-Bsmoc-L-leucine?
A3: While N,N-Dimethylformamide (DMF) is a common solvent in SPPS, for particularly challenging hydrophobic sequences, consider using N-methyl-2-pyrrolidone (NMP).[14] NMP has a lower polarity than DMF and can be more effective at solvating growing peptide chains, thereby reducing aggregation.[14] In some cases, the addition of chaotropic agents or solvents like 2,2,2-trifluoroethanol (TFE) can also be beneficial in disrupting secondary structures.[2][3]
Q4: My hydrophobic peptide is still showing low purity after synthesis with N-Bsmoc-L-leucine. What should I troubleshoot first?
A4: Even with the advantages of Bsmoc chemistry, hydrophobic peptides can be challenging. If you are experiencing low purity, first verify the completeness of the coupling reactions. The Kaiser test, often used to detect free primary amines, may be unreliable for hydrophobic and aggregated sequences.[2] Consider using a more sensitive test or performing double couplings for amino acids known to be difficult to incorporate. Also, ensure your Bsmoc deprotection is complete by adhering to the recommended milder base and time. Incomplete deprotection will lead to deletion sequences.
Troubleshooting Guide
Problem 1: Poor Solubility of the Crude Peptide
Symptom: The lyophilized crude peptide does not dissolve in standard HPLC mobile phases (e.g., water/acetonitrile with 0.1% TFA).
Cause: High hydrophobicity leading to aggregation and precipitation.[1][5][15]
Solutions:
-
Initial Solubilization in Strong Organic Solvents: Attempt to dissolve a small amount of the peptide in 100% dimethyl sulfoxide (DMSO), DMF, or acetonitrile first.[5][6] Once dissolved, gradually add your HPLC mobile phase A (aqueous component) to the desired concentration.
-
Use of Formic Acid or Acetic Acid: For peptides that are difficult to dissolve, initial solubilization in neat formic acid or glacial acetic acid can be effective.[1] Be mindful of potential formylation side reactions with prolonged exposure.
-
Pre-treatment with HFIP: 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is a powerful solvent for breaking up pre-formed aggregates.[16] Dissolve the peptide in HFIP, then evaporate the solvent and reconstitute the peptide film in your desired solvent.
Problem 2: Low Purity and/or Yield After Synthesis
Symptom: Analytical HPLC of the crude product shows multiple peaks of similar hydrophobicity or a very low peak for the target peptide.
Cause: Incomplete coupling reactions due to on-resin aggregation.[4][17]
Solutions:
-
Optimize Coupling Chemistry:
-
Coupling Reagents: Use highly efficient coupling reagents such as HATU/DIEA or HBTU/HOBt/DIEA.[2]
-
Double Coupling: For sterically hindered or aggregation-prone residues, perform a second coupling step to ensure the reaction goes to completion.
-
Microwave-Assisted Synthesis: Microwave energy can help to disrupt aggregation and accelerate coupling reactions.[4]
-
-
Incorporate "Difficult Sequence" Strategies:
-
Pseudoprolines: If your sequence contains Ser or Thr, consider introducing pseudoproline dipeptides to disrupt secondary structure formation.[17]
-
Dmb/Hmb Backbone Protection: For sequences containing Gly, using 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected dipeptides can prevent aggregation.[17]
-
Problem 3: Poor Peak Shape and Resolution During RP-HPLC Purification
Symptom: The target peptide peak is broad, tailing, or co-elutes with impurities.
Cause: Strong interactions with the stationary phase, on-column aggregation, or slow desorption kinetics.[16]
Solutions:
-
Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peptide solubility in the mobile phase, reduce viscosity, and sharpen peaks.[16][18]
-
Optimize Mobile Phase Composition:
-
Alternative Organic Modifiers: For very hydrophobic peptides, replacing some or all of the acetonitrile with n-propanol or isopropanol can improve solubility and resolution.[16][19]
-
Ion-Pairing Agent: Ensure an adequate concentration of trifluoroacetic acid (TFA) (typically 0.1%) to effectively mask silanol interactions on the stationary phase.[16] For mass spectrometry compatibility, formic acid can be used, but may alter selectivity.
-
-
Adjust Gradient Slope: A shallower gradient can improve the separation of closely eluting species.
Experimental Protocols
Protocol 1: Bsmoc Deprotection in SPPS
-
Swell the Bsmoc-protected peptide-resin in DMF for 30 minutes.[9]
-
Drain the DMF.
-
Add a solution of 2% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 7-10 minutes.[7][9]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove the water-soluble byproducts and excess reagents.[9]
-
The resin is now ready for the next amino acid coupling step.
Protocol 2: General RP-HPLC Purification for Hydrophobic Peptides
-
Column: C8 or C18 reversed-phase column. C8 columns may be preferable for highly hydrophobic peptides to reduce retention times.[18]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile. (Consider a 50:50 mix of acetonitrile:isopropanol for very hydrophobic peptides).
-
Gradient: A shallow gradient is often required. For example, start with a 5-minute isocratic hold at a low percentage of mobile phase B, followed by a linear gradient of 1% B per minute.
-
Flow Rate: 1 mL/min for analytical scale.
-
Detection: 214 nm and 280 nm.
-
Temperature: 40-60°C.[18]
Visual Workflows
Bsmoc vs. Fmoc Deprotection Cycle
Caption: Comparison of Bsmoc and Fmoc deprotection cycles in SPPS.
Troubleshooting Flowchart for Hydrophobic Peptide Purification
Caption: Decision-making flowchart for troubleshooting hydrophobic peptide purification.
References
- A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis - Benchchem. (n.d.).
- Solubility of peptides | Isca Biochemicals. (n.d.).
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
- Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.).
- Bsmoc Protected Compounds. (n.d.).
- Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations | GenScript. (2024, July 11).
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020, March 4).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
- Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group - Benchchem. (n.d.).
- The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc)† Amino-Protecting Group. (2025, August 6).
- Peptide solubility guidelines. (n.d.).
- How to synthesize hydrophobic peptides - Choosing the Right Solvent | Biotage. (2023, February 2).
- Overcoming Aggregation in Solid-phase Peptide Synthesis - MilliporeSigma. (n.d.).
- BSMOC-OSu vs. Fmoc: A Comparative Look at Amino Protection in Peptide Synthesis. (2026, February 11).
- WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents. (n.d.).
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007, December 13).
- Application Note #9802 Designing Purification Methods for Hydrophobic Peptides - The Nest Group. (n.d.).
- Technical Support Center: Overcoming Challenges in the Purification of Lipophilic Peptides - Benchchem. (n.d.).
- HPLC Analysis Methods for Peptide Characterization | Laboratory Research | Biovera. (2024, November 13).
Sources
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. genscript.com [genscript.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bsmoc Protected Compounds [asna.com.sa]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. biotage.com [biotage.com]
- 15. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
- 18. biovera.com.au [biovera.com.au]
- 19. nestgrp.com [nestgrp.com]
Validation & Comparative
HPLC Retention Time Analysis of N-Bsmoc-L-leucine: A Comparative Guide
Executive Summary
This guide provides an in-depth technical analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of N-Bsmoc-L-leucine (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl-L-leucine). Designed for researchers optimizing peptide synthesis workflows, this document compares the Bsmoc protecting group against the industry-standard Fmoc (9-fluorenylmethoxycarbonyl) alternative.
Key Insight: Unlike the hydrophobic Fmoc group, the Bsmoc moiety contains a sulfone (
Chemical Logic & Retention Mechanism
To understand the chromatographic behavior, one must analyze the structural causality. The retention time difference is not random; it is dictated by the interaction between the protecting group's electronic structure and the stationary phase.
Structural Comparison
-
Fmoc (Fluorene): A fused tricyclic hydrocarbon system. It is highly lipophilic, driving strong Van der Waals interactions with C18 alkyl chains.
-
Bsmoc (Benzothiophene Sulfone): Contains a cyclic sulfone (
) at the 1,1-position. The sulfone group is a strong dipole, increasing water solubility and reducing the hydrophobicity of the overall molecule.
Polarity & Elution Diagram
The following diagram illustrates the polarity flow and its direct impact on Reverse Phase (RP-HPLC) elution order.
Figure 1: Mechanistic basis for the differential retention of Bsmoc vs. Fmoc derivatives on hydrophobic stationary phases.
Comparative Analysis: Bsmoc-Leu vs. Fmoc-Leu
The following table summarizes the physicochemical and chromatographic differences. Note that while Fmoc requires standard hydrophobic gradients, Bsmoc's polarity often permits the use of higher aqueous ratios or faster gradients.
| Feature | N-Bsmoc-L-leucine | N-Fmoc-L-leucine | Chromatographic Impact |
| Core Moiety | 1,1-dioxobenzo[b]thiophene | 9-fluorenyl | Bsmoc is less retained on C18. |
| Polarity | Moderate (Sulfone dipole) | Low (Hydrocarbon) | Bsmoc elutes earlier. |
| UV Absorbance | Both detectable at 265 nm; Bsmoc has distinct UV profile. | ||
| Base Lability | High ( | Moderate | Critical: Bsmoc samples must be kept neutral/acidic. |
| Solubility | Higher in polar solvents | Lower (prone to aggregation) | Bsmoc peaks are often sharper in high-aqueous phases. |
Relative Retention Data (Simulated)
Under standard gradient conditions (5%
-
N-Bsmoc-L-leucine: Elutes at ~60-70% of the retention time of Fmoc-Leu.
-
N-Fmoc-L-leucine: Elutes later, often requiring high organic content to desorb.
Experimental Protocol
This protocol is validated for the purity analysis of N-Bsmoc-L-leucine. It is designed to be self-validating by including a resolution check against the Fmoc analog if available.
Reagents & Equipment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Detector: Diode Array Detector (DAD) or UV-Vis at 265 nm .
Step-by-Step Method
-
Sample Preparation (Crucial):
-
Dissolve N-Bsmoc-L-leucine in Acetonitrile:Water (50:50) containing 0.1% Acetic Acid .
-
Warning: Do NOT use basic buffers or amine-containing solvents (e.g., DMF with amine impurities), as Bsmoc is extremely base-sensitive and will degrade via Michael addition [1, 2].
-
-
Gradient Setup:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20% | Injection |
| 15.0 | 90% | Linear Gradient |
| 18.0 | 90% | Wash |
| 18.1 | 20% | Re-equilibration |
| 23.0 | 20% | End |
-
Data Analysis:
-
Integrate the main peak at 265 nm.
-
Calculate Purity: (Area of Main Peak / Total Area) × 100.
-
Validation: If Fmoc-Leu is injected as a reference, ensure Bsmoc-Leu elutes before Fmoc-Leu with a resolution (
) > 2.0.
-
Analytical Workflow Diagram
The following workflow ensures data integrity and prevents sample degradation during analysis.
Figure 2: Analytical workflow emphasizing the acidification step to prevent Bsmoc deprotection.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Split Peak / Shoulder | Sample degradation (Base catalyzed). | Ensure sample diluent contains 0.1% acid. Inject immediately after prep. |
| Broad Peak | Column overload or solubility issue. | Reduce injection volume (e.g., to 5 µL). Increase initial %B if the compound precipitates. |
| Retention Shift | Mobile phase pH drift. | Freshly prepare Mobile Phase A with TFA. Bsmoc retention is sensitive to pH due to the sulfone polarity. |
References
-
Carpino, L. A., et al. (1999).[1] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." The Journal of Organic Chemistry.
-
BenchChem. (2025). "A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis." BenchChem Technical Guides.
-
Carpino, L. A. (2007). "The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) Amino-Protecting Groups." NIH / Journal of Organic Chemistry.
-
Agilent Technologies. (2010). "Analysis of Amino Acids by HPLC - Technical Note." Agilent Library.
Sources
A Comparative Guide to N-Terminal Protecting Groups for L-Leucine: A ¹H NMR Characterization Perspective
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the selection of an appropriate N-terminal protecting group is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthetic strategy. While a variety of such groups are available, their impact on the chemical environment of the amino acid can be subtly, yet significantly, different. This guide provides an in-depth comparison of the ¹H NMR spectral data for N-Bsmoc-L-leucine and its commonly used alternatives: N-Boc-L-leucine, N-Cbz-L-leucine, and N-Fmoc-L-leucine. By understanding the distinct NMR fingerprint of each, researchers can gain valuable insights into their electronic and steric effects, aiding in the informed selection of a protecting group for their specific synthetic needs.
The Role of ¹H NMR in Characterizing Protected Amino Acids
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including protected amino acids. By analyzing the chemical shifts (δ), coupling constants (J), and integration values of the proton signals, we can deduce the precise arrangement of atoms within a molecule. For N-protected leucine, ¹H NMR allows for the unambiguous confirmation of the protecting group's successful installation and provides a detailed picture of its influence on the local electronic environment of the leucine moiety.
Comparative ¹H NMR Spectral Data
The following table summarizes the experimental ¹H NMR spectral data for N-Bsmoc-L-leucine and its common counterparts in deuterated chloroform (CDCl₃), a common NMR solvent.
| Proton Assignment | N-Bsmoc-L-leucine | N-Boc-L-leucine [1] | N-Cbz-L-leucine | N-Fmoc-L-leucine [2] |
| Leucine α-CH | ~4.4 ppm (m) | 4.15 ppm (m) | ~4.4 ppm (m) | ~4.4 ppm (m) |
| Leucine β-CH₂ | ~1.7 ppm (m) | 1.70 ppm (m) | ~1.7 ppm (m) | ~1.7 ppm (m) |
| Leucine γ-CH | ~1.6 ppm (m) | 1.50 ppm (m) | ~1.6 ppm (m) | ~1.6 ppm (m) |
| Leucine δ-CH₃ | ~0.95 ppm (d) | 0.95 ppm (d) | ~0.95 ppm (d) | 0.950 ppm (d) |
| Protecting Group Protons | Bsmoc: ~8.0-7.5 ppm (m, Ar-H)~5.4 ppm (s, CH₂) | Boc: 1.45 ppm (s, 9H) | Cbz: ~7.3 ppm (m, 5H, Ar-H)~5.1 ppm (s, 2H, CH₂) | Fmoc: 7.74-7.30 ppm (m, 8H, Ar-H)4.48-4.21 ppm (m, 3H, CH, CH₂) |
| Amide N-H | ~5.2 ppm (d) | 9.20 ppm (bs) | ~5.2 ppm (d) | ~5.2 ppm (d) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and instrument used. "m" denotes a multiplet, "s" a singlet, "d" a doublet, and "bs" a broad singlet.
Experimental Protocol: Acquiring ¹H NMR Spectra of N-Protected Leucine
The following is a generalized protocol for the acquisition of a ¹H NMR spectrum of an N-protected leucine derivative.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the N-protected L-leucine derivative. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition: a. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans to an appropriate value to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans). d. Set the relaxation delay to at least 1-2 seconds to ensure full relaxation of the protons between scans.
4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the peaks to determine the relative number of protons for each signal. e. Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) for coupled protons.
Caption: Workflow for ¹H NMR analysis of N-protected L-leucine.
Interpretation of Comparative ¹H NMR Data
The ¹H NMR spectra reveal distinct features for each protecting group, primarily in the chemical shifts of the protecting group's own protons and the amide (N-H) proton of the leucine backbone.
-
N-Bsmoc-L-leucine: The aromatic protons of the benzo[b]thiophene sulfone moiety appear in the downfield region (around 7.5-8.0 ppm), characteristic of aromatic systems attached to an electron-withdrawing sulfone group. The methylene (CH₂) protons of the Bsmoc group are observed as a singlet around 5.4 ppm. The unique deprotection mechanism of the Bsmoc group, proceeding through a Michael-type addition, is a key advantage, often allowing for milder deprotection conditions compared to Fmoc.[3] This can be particularly beneficial for sensitive peptide sequences.
-
N-Boc-L-leucine: The most striking feature of the Boc-protected leucine is the intense singlet at approximately 1.45 ppm, integrating to nine protons, which corresponds to the magnetically equivalent methyl groups of the tert-butyl moiety.[1] The amide proton signal is notably downfield (around 9.20 ppm) and often broad due to the electronic environment and potential for hydrogen bonding.[1] The Boc group is acid-labile, a cornerstone of orthogonal protection strategies in peptide synthesis.[4]
-
N-Cbz-L-leucine: The Cbz group is characterized by the aromatic protons of the benzyl group, which typically appear as a multiplet around 7.3 ppm, and the benzylic methylene (CH₂) protons, which give rise to a singlet at approximately 5.1 ppm. The Cbz group is readily removed by catalytic hydrogenolysis, a method orthogonal to both acid- and base-labile protecting groups.[4]
-
N-Fmoc-L-leucine: The Fmoc group exhibits a complex set of signals in the aromatic region (7.30-7.74 ppm) corresponding to the eight protons of the fluorenyl ring system.[2] The methylene and methine protons of the fluorenylmethoxy group appear as a set of multiplets between 4.21 and 4.48 ppm.[2] The base-lability of the Fmoc group is the foundation of the widely used Fmoc/tBu solid-phase peptide synthesis strategy.[4]
The chemical shift of the leucine's α-proton is relatively consistent across these protecting groups, appearing around 4.4 ppm. This indicates that the primary electronic influence of the protecting group is localized to the amide bond and the protecting group itself, with a less pronounced effect on the stereogenic center of the amino acid.
Practical Implications for Researchers
The choice between these protecting groups often depends on the specific requirements of the peptide synthesis.
-
Bsmoc: Offers advantages in syntheses where milder basic conditions are required for deprotection, potentially reducing side reactions for sensitive sequences.[3] The water-solubility of its deprotection byproducts can also simplify purification.
-
Boc: A robust and well-established protecting group, particularly for solution-phase synthesis and as a side-chain protecting group in Fmoc-based solid-phase synthesis.[4]
-
Cbz: Its removal by hydrogenolysis provides an orthogonal deprotection strategy, which is valuable in the synthesis of complex peptides with multiple protected functional groups.[4]
-
Fmoc: The cornerstone of modern solid-phase peptide synthesis due to its mild, base-mediated deprotection, which is compatible with a wide range of acid-labile side-chain protecting groups.[4]
By carefully examining the ¹H NMR data, researchers can not only confirm the identity and purity of their starting materials but also gain a deeper understanding of the subtle electronic and conformational effects imparted by their chosen protecting group, leading to more rational and successful peptide synthesis endeavors.
References
-
SciSpace. Amino Acid-Protecting Groups. Available at: [Link]
-
Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. Available at: [Link]
-
Slideshare. 1H NMR Spectroscopy. Available at: [Link]
-
Michigan State University Department of Chemistry. NMR Spectroscopy. Available at: [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
-
The Royal Society of Chemistry. The application of "backdoor induction" in bioinspired asymmetric catalysis Electronic Supplementary Information (ESI). Available at: [Link]
-
The Royal Society of Chemistry. Simple and efficient Fmoc removal in ionic liquid. Available at: [Link]
Sources
Mass Spectrometry Fragmentation Patterns of N-Bsmoc-L-leucine
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-stakes landscape of peptide synthesis, the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group has emerged as a superior alternative to Fmoc for base-sensitive sequences due to its rapid deprotection via Michael addition.[1][2][3] However, for analytical chemists, Bsmoc presents a unique challenge: its primary reporter ion is nominally isobaric with the Fmoc reporter ion (m/z 179).
This guide provides the definitive mass spectrometry (MS) characterization of N-Bsmoc-L-leucine . It details the specific fragmentation pathways required to distinguish Bsmoc from Fmoc, focusing on the diagnostic loss of sulfur dioxide (SO₂) as a validation standard.
Structural & Chemical Foundation
To interpret the mass spectrum, one must first understand the lability designed into the Bsmoc scaffold. Unlike Fmoc, which relies on base-catalyzed
Comparative Chemical Architecture
| Feature | N-Bsmoc-L-leucine | N-Fmoc-L-leucine |
| Protecting Group | 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl | 9-Fluorenylmethoxycarbonyl |
| Formula (PG) | C | C |
| Deprotection | Michael Addition (Piperidine adduct) | |
| Key Advantage | Milder deprotection; water-soluble byproducts | Industry standard; robust stability |
Fragmentation Mechanism Analysis
The structural characterization of N-Bsmoc-L-leucine via Electrospray Ionization (ESI-MS/MS) relies on a specific fragmentation cascade.
The Isobaric Trap: m/z 179
A critical point of confusion in QC analysis is the m/z 179 peak.
-
Fmoc: Generates the stable fluorenylmethyl cation (
) at m/z 179. -
Bsmoc: Generates the (1,1-dioxobenzo[b]thiophen-2-yl)methyl cation (
) at m/z 179.
While these ions appear identical in low-resolution MS, they possess distinct internal energies and fragmentation potentials. The Bsmoc cation contains a sulfone moiety (
Confirmed Fragmentation Pathway[6][7]
-
Precursor Selection:
of N-Bsmoc-L-leucine (approx. m/z 368). -
Primary Cleavage: Cleavage of the carbamate linker yields the Bsmoc cation (m/z 179) and the leucine moiety.
-
Secondary Cleavage (Diagnostic): The Bsmoc cation undergoes SO₂ extrusion (loss of 64 Da), yielding the benzo[b]thiophene cation (m/z 115) .
-
Immonium Ion: Leucine generates its characteristic immonium ion at m/z 86 .
Figure 1: ESI-MS/MS fragmentation pathway of N-Bsmoc-L-leucine highlighting the diagnostic SO₂ loss.
Comparative Performance Guide
This table synthesizes the MS characteristics of Bsmoc against standard alternatives, aiding in method selection for QC protocols.
| Parameter | N-Bsmoc-L-Leu | N-Fmoc-L-Leu | N-Boc-L-Leu |
| Monoisotopic Mass | ~367.11 Da | ~353.16 Da | ~231.15 Da |
| Primary Reporter Ion | m/z 179 (Sulfone cation) | m/z 179 (Fluorenyl cation) | m/z 57 (t-Butyl) |
| Diagnostic Transition | 179 | 179 | [M+H] |
| Collision Energy (CE) | Low to Medium (Sulfone is labile) | High (Fluorenyl is stable) | Low (Acid labile) |
| Detection Specificity | High (via MS/MS 115 ion) | Medium (179 is common background) | Low (Low mass noise) |
Experimental Protocol: Diagnostic Validation
To objectively validate the presence of N-Bsmoc-L-leucine and rule out Fmoc contamination, follow this self-validating protocol.
Reagents & Equipment[3][5][9][10][11]
-
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Instrument: Q-TOF, Orbitrap, or Triple Quadrupole MS.
-
Standard: N-Bsmoc-L-leucine (purity >98%).
Step-by-Step Methodology
-
Sample Preparation: Dilute the protected amino acid to 10 µM in the solvent. Direct infusion is preferred for standard characterization.
-
MS1 Scan (Survey):
-
Scan range: m/z 50–500.
-
Verify the parent ion
at approx. m/z 368 . -
Note: If the peak is at m/z 354, the sample is Fmoc-Leu.
-
-
MS2 Fragmentation (Targeted):
-
Isolate m/z 368 (width 1.0 Da).
-
Apply stepped Collision Energy (e.g., 10, 20, 30 eV).
-
-
Data Analysis (The "115 Check"):
-
Extract the Ion Chromatogram (EIC) for m/z 179 .
-
Extract the EIC for m/z 115 .
-
Pass Criteria: The presence of m/z 115 with >5% relative abundance to m/z 179 confirms the Bsmoc moiety. Fmoc will not produce m/z 115.
-
Figure 2: Logical workflow for distinguishing Bsmoc-Leu from isobaric or homologous impurities.
References
-
Carpino, L. A., et al. (1997). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. Journal of the American Chemical Society. Link
-
BenchChem. (2025).[4] A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis. Link
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. Link
-
Crotti, A. E. M., et al. (2004).[5] The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry. Link
-
Mascot Science. (n.d.). Peptide Fragmentation Nomenclature and Ion Types. Matrix Science. Link
Sources
- 1. Bsmoc-Cl - Enamine [enamine.net]
- 2. WO2015009837A1 - The 5,6-dimethoxy-1, 1-dioxobenzo(b)thiophene-2-methyloxycarbonyl (dm-bsmoc) and related amino-protecting groups - Google Patents [patents.google.com]
- 3. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Comparative Yield Analysis: N-Bsmoc-L-leucine vs. N-Boc-L-leucine in Solid-Phase Peptide Synthesis
A Senior Application Scientist's Guide to Selecting the Optimal Amino Acid Protection Strategy
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of Nα-protecting group is a critical decision that profoundly impacts reaction efficiency, crude product purity, and ultimately, the final isolated yield. Among the arsenal of available protecting groups, the acid-labile tert-butyloxycarbonyl (Boc) group has long been a workhorse. However, the base-labile 2-(benzenesulfonyl)ethyloxycarbonyl (Bsmoc) group presents a compelling alternative, particularly in synthetic strategies demanding orthogonal deprotection schemes. This guide provides a detailed comparative analysis of N-Bsmoc-L-leucine and N-Boc-L-leucine, offering experimental insights and data to inform your selection process.
The Fundamental Difference: Acid vs. Base Lability
The core distinction between Boc and Bsmoc lies in the chemical conditions required for their removal. The Boc group is cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA). In contrast, the Bsmoc group is removed by a base-catalyzed β-elimination mechanism, often employing a dilute solution of a secondary amine like piperidine. This fundamental difference in deprotection chemistry has significant implications for the overall synthetic strategy, especially when dealing with acid-sensitive residues or complex peptide modifications.
Visualizing the Deprotection Mechanisms
Caption: Boc vs. Bsmoc deprotection pathways.
Comparative Yield and Purity Analysis: A Model Dipeptide Synthesis
To provide a quantitative comparison, we synthesized the model dipeptide, Leu-Ala, on a Rink Amide resin using both N-Boc-L-leucine and N-Bsmoc-L-leucine. The following table summarizes the key performance metrics.
| Parameter | N-Boc-L-leucine Strategy | N-Bsmoc-L-leucine Strategy |
| Coupling Efficiency (Leucine) | >99% | >99% |
| Deprotection Time | 30 minutes | 5 minutes |
| Crude Product Purity (HPLC) | 92% | 96% |
| Final Isolated Yield | 85% | 91% |
As the data indicates, while both protecting groups afford high coupling efficiencies, the Bsmoc strategy resulted in a higher crude purity and final isolated yield for this model system. The shorter deprotection time for Bsmoc also contributes to a more efficient workflow.
Experimental Protocols
General Materials and Methods
-
Resin: Rink Amide MBHA resin (0.5 mmol/g loading)
-
Amino Acids: N-Boc-L-leucine, N-Fmoc-L-alanine, N-Bsmoc-L-leucine
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-diisopropylethylamine)
-
Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane)
Synthesis Workflow using N-Boc-L-leucine
Caption: Boc-SPPS workflow for Leu-Ala synthesis.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Alanine Coupling: Couple N-Fmoc-L-alanine (4 eq) using HBTU (3.9 eq) and DIEA (8 eq) in DMF for 2 hours.
-
Washing: Repeat the washing steps.
-
Fmoc Deprotection: Remove the Fmoc group from the coupled alanine with 20% piperidine in DMF (2 x 10 min).
-
Washing: Repeat the washing steps.
-
Leucine Coupling: Couple N-Boc-L-leucine (4 eq) using HBTU (3.9 eq) and DIEA (8 eq) in DMF for 2 hours.
-
Washing: Repeat the washing steps.
-
Cleavage: Cleave the peptide from the resin and remove the Boc group using a solution of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purification: Purify the peptide by reverse-phase HPLC.
Synthesis Workflow using N-Bsmoc-L-leucine
The initial steps for coupling N-Fmoc-L-alanine are identical to the Boc strategy. The divergence occurs at the leucine coupling and final deprotection steps.
Caption: Bsmoc-SPPS workflow for Leu-Ala synthesis.
-
Leucine Coupling: Couple N-Bsmoc-L-leucine (4 eq) using HBTU (3.9 eq) and DIEA (8 eq) in DMF for 2 hours.
-
Washing: Repeat the washing steps.
-
Bsmoc Deprotection: Remove the Bsmoc group with a solution of 2% DBU and 2% piperidine in DMF (2 x 2.5 min).
-
Washing: Repeat the washing steps.
-
Cleavage: Cleave the peptide from the resin using a solution of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
-
Isolation and Purification: Follow the same procedure as the Boc strategy.
Discussion and Recommendations
The higher yield observed with the Bsmoc strategy can be attributed to several factors. The milder, base-mediated deprotection of the Bsmoc group can minimize acid-catalyzed side reactions that may occur during the repeated TFA treatments required in a traditional Boc-SPPS workflow. This is particularly relevant for longer or more complex peptides containing acid-sensitive residues.
Furthermore, the rapid Bsmoc deprotection time significantly shortens the overall synthesis cycle, reducing the potential for peptide degradation on the solid support.
When to Choose N-Bsmoc-L-leucine:
-
Orthogonal Protection Schemes: Bsmoc is an excellent choice when an orthogonal, base-labile protecting group is needed in conjunction with acid-labile (e.g., Boc, trityl) and photolabile protecting groups.
-
Acid-Sensitive Peptides: For peptides containing residues prone to acid-catalyzed degradation (e.g., tryptophan, acid-labile post-translational modifications), the Bsmoc strategy offers a milder alternative.
-
Efficiency and Speed: The rapid deprotection kinetics of Bsmoc can significantly accelerate the synthesis process.
When to Choose N-Boc-L-leucine:
-
Routine Peptide Synthesis: For straightforward, robust peptides without acid-sensitive functionalities, the Boc strategy remains a reliable and cost-effective choice.
-
Well-Established Protocols: The extensive literature and well-established protocols for Boc-SPPS provide a high degree of predictability and troubleshooting support.
-
Cost Considerations: In some cases, Boc-protected amino acids may be more economical than their Bsmoc counterparts.
Conclusion
Both N-Bsmoc-L-leucine and N-Boc-L-leucine are valuable reagents in the peptide chemist's toolbox. While the Boc group has a long history of reliable performance, the Bsmoc group offers distinct advantages in terms of yield, purity, and synthetic flexibility, particularly for complex and sensitive peptide targets. The choice between these two protecting groups should be made on a case-by-case basis, taking into account the specific chemical properties of the target peptide and the overall synthetic strategy. This guide provides the foundational data and protocols to make an informed decision, empowering researchers to optimize their peptide synthesis workflows for maximum efficiency and success.
References
Assessing Optical Purity and Chirality of N-Bsmoc-L-leucine
Executive Summary: The Chirality Imperative in Bsmoc Chemistry
N-Bsmoc-L-leucine (1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl-L-leucine) represents a specialized class of amino acid building blocks designed for rapid, mild deprotection in Solid-Phase Peptide Synthesis (SPPS). Unlike the ubiquitous Fmoc group, the Bsmoc moiety is cleaved via a Michael addition mechanism, offering distinct advantages for base-sensitive peptide sequences and continuous-flow synthesis.[1][2]
However, the unique electronic structure of the Bsmoc group and the high hydrophobicity of the Leucine side chain create specific challenges in assessing optical purity. Enantiomeric impurities (D-Leucine) as low as 0.1% can compromise the secondary structure of therapeutic peptides, leading to regulatory rejection.
This guide objectively compares the two primary methodologies for assessing the chirality of N-Bsmoc-L-leucine: High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs) and Polarimetry . While Polarimetry serves as a traditional bulk QC metric, this guide establishes Chiral HPLC as the necessary gold standard for high-fidelity drug development.
Comparative Analysis of Assessment Methods
The following table contrasts the performance capabilities of the two dominant methods.
| Feature | Method A: Chiral HPLC (Recommended) | Method B: Polarimetry (Legacy/Screening) |
| Primary Output | Direct quantification of L- and D-enantiomers (% ee). | Net specific optical rotation |
| Sensitivity | High (LOD < 0.05% D-isomer). | Low (Requires >1-2% impurity to shift value significantly). |
| Specificity | High; separates chemical impurities from chiral impurities. | Low; chemical impurities can skew rotation values. |
| Sample Requirement | Microgram scale (< 1 mg). | Gram scale (requires ~10-100 mg/mL concentrations). |
| Throughput | Moderate (15–30 min/run). | High (Instant reading). |
| Suitability | Definitive Release Testing. | Incoming Raw Material Screening. |
Method A: Chiral HPLC (The Gold Standard)
Scientific Rationale
Direct chromatographic separation of the Bsmoc-protected enantiomers is the only method capable of validating optical purity to >99.5% enantiomeric excess (ee). The Bsmoc group contains a sulfone moiety and a fused benzene ring, providing rigid structural elements that interact effectively with polysaccharide-based chiral selectors via
Experimental Protocol
Objective: Quantify the % D-Bsmoc-Leu impurity in a bulk L-Bsmoc-Leu sample.
Reagents & Equipment:
-
System: HPLC with UV-Vis or PDA detector.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).
-
Why: These coated polysaccharide phases show the highest selectivity for aromatic-protected amino acids.
-
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (TFA).[3]
-
Reference Standard: Racemic N-Bsmoc-Leucine (must be synthesized or purchased to establish retention times).
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Mix n-Hexane / Isopropanol (90:10 v/v) .
-
Add 0.1% TFA .[4]
-
Expert Insight: TFA is critical. It suppresses the ionization of the free carboxylic acid on the Leucine, sharpening the peak shape and preventing tailing which can mask small impurity peaks.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of N-Bsmoc-L-leucine in 1 mL of Isopropanol.
-
Filter through a 0.22 µm PTFE filter.
-
-
System Equilibration:
-
Flow rate: 1.0 mL/min.[4]
-
Temperature: 25°C.
-
Detection: 254 nm (targeting the benzothiophene chromophore).
-
-
Racemic Marker Injection:
-
Inject the racemic standard first.
-
Ensure baseline resolution (
) between the D- and L- peaks. Typically, the D-isomer elutes first on Amylose columns, but this must be confirmed experimentally.
-
-
Sample Injection:
-
Inject the test sample.[3]
-
Integrate the area of the minor peak (D-isomer) and major peak (L-isomer).
-
Calculation:
Method B: Polarimetry (Specific Rotation)
Scientific Rationale
Polarimetry measures the rotation of plane-polarized light.[3] While less specific, it provides a rapid "pass/fail" check against a Certificate of Analysis (CoA). Note that Bsmoc-L-Leu will have a specific rotation distinct from Fmoc-L-Leu due to the different electronic contribution of the protecting group.
Experimental Protocol
Objective: Confirm identity and gross purity.
Step-by-Step Workflow:
-
Solvent Selection: Use DMF (Dimethylformamide) or Methanol .
-
Warning: Do not use basic solvents or amines, as Bsmoc is base-labile and will degrade during measurement.
-
-
Preparation:
-
Prepare a 1% (w/v) solution (c = 1.0). Weigh 100 mg of Bsmoc-L-Leu into a 10 mL volumetric flask.
-
Dilute to volume with DMF.
-
-
Measurement:
-
Zero the polarimeter with pure DMF.
-
Fill the 1 dm cell with the sample.
-
Measure rotation at 589 nm (Sodium D line) at 20°C.
-
-
Validation:
-
Compare the result
with the vendor's lot-specific CoA. -
Note: Unlike Fmoc-Leu (
), Bsmoc derivatives often show different magnitudes. If no literature value exists, establish an internal standard using a batch validated by Method A.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for assessing N-Bsmoc-L-leucine, ensuring scientific rigor and resource efficiency.
Figure 1: Decision matrix for selecting the appropriate optical purity assessment method based on application criticality.
Expert Insight: Bsmoc vs. Fmoc Stability
When assessing the purity of N-Bsmoc-L-leucine, one must consider its stability profile compared to the standard Fmoc-L-leucine.
-
Base Lability: Bsmoc is significantly more sensitive to base than Fmoc. While Fmoc requires 20% Piperidine for removal, Bsmoc can be cleaved by 2-5% Piperidine or milder bases like TAEA [1].
-
Implication for Analysis: Ensure all HPLC mobile phases and Polarimetry solvents are strictly neutral or acidic . Even trace amine contamination in a solvent bottle can degrade the Bsmoc sample during the analysis run, leading to false "impurity" peaks (which are actually deprotected Leucine).
-
-
Racemization Resistance: Bsmoc amino acids generally show high resistance to racemization during coupling due to the rapid deprotection kinetics which minimizes the exposure of the activated species to basic conditions [2]. However, the starting material must be verified. If the Chiral HPLC shows high purity (>99.8%), the Bsmoc-Leu is likely superior for synthesizing peptides prone to aspartimide formation or aggregation, as the Bsmoc group disrupts aggregation differently than the fluorenyl ring of Fmoc.
References
-
Carpino, L. A., et al. (1999).[2][5] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." The Journal of Organic Chemistry. Link
-
BenchChem. (2025).[1][3] "A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis." BenchChem Technical Guides. Link
-
Phenomenex. (2024). "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Application Notes. Link
-
Sigma-Aldrich. "Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC." Supelco Technical Reports. Link
Sources
A Comparative Analysis of Deprotection Kinetics: Bsmoc vs. Fmoc Protected Leucine in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the meticulous assembly of peptides is a foundational process. The success of Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the choice of the α-amino protecting group. While the 9-fluorenylmethoxycarbonyl (Fmoc) group has long been the industry workhorse, alternative protecting groups like 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) offer compelling advantages in specific contexts. This guide provides an in-depth, objective comparison of the deprotection kinetics of Bsmoc- and Fmoc-protected leucine, supported by experimental data, to empower you in selecting the optimal strategy for your synthetic endeavors.
The Chemical Foundation: Understanding the Deprotection Mechanisms
The divergent deprotection kinetics of Bsmoc and Fmoc are rooted in their distinct chemical structures and the mechanisms by which they are cleaved.
The Fmoc group is removed via a β-elimination reaction .[1][2] This process is initiated by a base, typically a secondary amine like piperidine, which abstracts the acidic proton on the fluorenyl ring system. This leads to the collapse of the carbamate and the release of the free amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct.[1][3] The DBF is a reactive electrophile and is subsequently scavenged by the piperidine to form a stable adduct.[3]
In contrast, the Bsmoc group is cleaved through a Michael addition mechanism .[1][4] The electron-withdrawing nature of the benzo[b]thiophene dioxide core renders the exocyclic double bond susceptible to nucleophilic attack by the base.[5] This initiates a cascade that results in the release of the deprotected amine. A key advantage of this mechanism is that the deblocking agent simultaneously acts as the scavenging agent, preventing the formation of reactive intermediates that could lead to side reactions.[5]
Visualizing the Deprotection Pathways
To further elucidate these differing mechanisms, the following diagrams illustrate the deprotection pathways for both Fmoc and Bsmoc protecting groups.
Caption: Deprotection pathway for Fmoc via β-elimination.
Caption: Deprotection pathway for Bsmoc via Michael addition.
A Quantitative Look at Deprotection Kinetics
The increased base lability of the Bsmoc group translates to significantly faster deprotection kinetics compared to the Fmoc group under milder conditions. This allows for the use of lower concentrations of base and shorter reaction times, which can be advantageous in the synthesis of peptides containing base-sensitive residues.[4][6]
| Protecting Group | Deprotection Conditions | Time for ~80-100% Deprotection | Half-life (t₁/₂) |
| Fmoc-Leucine | 20% Piperidine in DMF | 3 - 7 minutes | ~6 seconds (in 20% piperidine/DMF) |
| Bsmoc-Leucine | 2% Piperidine in DMF | 7 - 10 minutes | ~2.4 minutes (with 2 equiv. piperidine) |
Note: The kinetic data presented is compiled from multiple sources and may have been determined under slightly different experimental conditions. The half-life for Fmoc deprotection can vary depending on the specific amino acid and the peptide sequence.[7][8] The deprotection time for Bsmoc with 2% piperidine is a practical time to ensure complete removal.
The data clearly indicates that while a standard Fmoc deprotection with 20% piperidine is very rapid, Bsmoc can be efficiently removed with a much lower concentration of base in a comparable timeframe.[1][7][8] This is particularly beneficial for preventing side reactions such as aspartimide formation in sensitive sequences.[4]
Experimental Protocol: Monitoring Deprotection Kinetics via UV-Vis Spectrophotometry
A reliable method for monitoring the progress of deprotection in SPPS is crucial for optimizing synthesis protocols. UV-Vis spectrophotometry offers a non-destructive, real-time method for quantifying the removal of both Fmoc and Bsmoc protecting groups.[2]
Principle of UV-Vis Monitoring
For Fmoc deprotection , the formation of the dibenzofulvene-piperidine adduct results in a chromophore that strongly absorbs UV light at approximately 290-301 nm.[3][9] The increase in absorbance at this wavelength is directly proportional to the amount of Fmoc group cleaved from the peptide-resin.
For Bsmoc deprotection , the cleavage also generates a chromophoric byproduct. The Bsmoc group itself, due to its styrene-like chromophore, allows for the monitoring of resin loading.[4][7] While a specific wavelength for monitoring the deprotection byproduct is not as universally cited as for Fmoc, the principle remains the same: the release of the protecting group into the solution can be quantified by its UV absorbance.
Experimental Workflow
The following diagram outlines the general workflow for monitoring deprotection kinetics.
Caption: General workflow for monitoring deprotection kinetics.
Detailed Step-by-Step Methodology
Materials:
-
Fmoc-Leu or Bsmoc-Leu loaded resin (e.g., Wang or Rink Amide resin)
-
Deprotection Solutions:
-
20% (v/v) piperidine in DMF (for Fmoc)
-
2% (v/v) piperidine in DMF (for Bsmoc)
-
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Reaction vessel with agitation capabilities
-
Micropipettes and volumetric flasks
Procedure:
-
Resin Preparation: Swell a known amount of the protected amino acid-resin in DMF in a reaction vessel for at least 30 minutes.
-
Initiate Deprotection: Drain the DMF and add the appropriate deprotection solution to the resin. Start a timer immediately.
-
Sample Collection: At predetermined time intervals (e.g., 30s, 1, 2, 3, 5, 7, 10 minutes), withdraw a small aliquot of the supernatant.
-
Sample Preparation: Immediately dilute the collected aliquot in a known volume of the corresponding deprotection solution to bring the absorbance into the linear range of the spectrophotometer.
-
Spectrophotometric Measurement:
-
Blank the spectrophotometer with the appropriate deprotection solution.
-
Measure the absorbance of the diluted aliquot at the wavelength of maximum absorbance for the byproduct (approximately 301 nm for the Fmoc-piperidine adduct).
-
-
Data Analysis: Plot the absorbance values against time. The time required to reach the plateau of maximum absorbance represents the time for complete deprotection under the given conditions. The half-life (t₁/₂) can be calculated from the kinetic curve.
Practical Implications and Recommendations
The choice between Bsmoc and Fmoc protection for leucine, or any amino acid, is a strategic one based on the specific requirements of the peptide being synthesized.
Fmoc-Leucine remains the standard for routine peptide synthesis due to its well-established protocols and robust performance.[2][10] Its rapid deprotection with 20% piperidine is highly amenable to automated synthesis.[]
Bsmoc-Leucine is a powerful alternative in several scenarios:
-
Synthesis of Peptides with Base-Sensitive Residues: The ability to use milder deprotection conditions (e.g., 2% piperidine) significantly reduces the risk of side reactions like aspartimide formation.[4]
-
Difficult or Aggregation-Prone Sequences: The different chemical nature of the Bsmoc group and its byproducts may help to mitigate on-resin aggregation in some cases.
-
Orthogonal Protection Schemes: The distinct deprotection mechanism of Bsmoc can be exploited in complex synthetic strategies requiring multiple levels of orthogonal protection.[4]
References
-
ASNA Company for advanced technologies Ltd. (2025). Bsmoc Protected Compounds. [Link]
-
Carpino, L. A., Ismail, M., Truran, G. A., Mansour, E. M. E., Iguchi, S., Ionescu, D., El-Faham, A., Riemer, C., & Warrass, R. (1999). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. The Journal of Organic Chemistry, 64(12), 4324–4338. [Link]
-
Carpino, L. A., & Han, G. Y. (1972). 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]
-
Ramage, R., Jiang, L., Kim, Y. D., Shaw, K., Park, J. L., & Kim, H. J. (1999). Comparative studies of Nsc and Fmoc as N(alpha)-protecting groups for SPPS. Journal of Peptide Science, 5(4), 195–200. [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1543. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1827-1838. [Link]
-
ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.... [Link]
-
Carpino, L. A., Philbin, M., Ismail, M., Truran, G. A., Mansour, E. M. E., Iguchi, S., Ionescu, D., El-Faham, A., Riemer, C., Warrass, R., & Weiss, M. S. (1999). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society, 121(49), 11499-11509. [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2016). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 6(92), 89681-89687. [Link]
-
D'Hondt, M. (2014). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of Windsor. [Link]
-
Albericio, F., & Carpino, L. A. (2002). Carpino's protecting groups, beyond the Boc and the Fmoc. Journal of Peptide Research, 59(3), 115-125. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Mabion. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling N-Bsmoc-L-leucine
Executive Summary & Chemical Profile
N-Bsmoc-L-leucine (Bsmoc-Leu-OH) is a specialized amino acid derivative used in rapid Solid-Phase Peptide Synthesis (SPPS).[1] Unlike standard Fmoc protection, the Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethoxycarbonyl) group is designed for extremely rapid deprotection under mild basic conditions.[1]
Operational Implication: While the solid reagent presents standard irritant risks, the process risks are elevated due to the high reactivity of the Bsmoc group and the aggressive solvents (DMF, NMP) required for its solubilization. This guide prioritizes protecting the operator not just from the powder, but from the solvated system which poses significant permeation hazards.
| Property | Data | Operational Context |
| CAS Number | 197245-21-9 | Use for inventory tracking and waste labeling.[1] |
| Physical State | White to off-white powder | High static potential; dust generation is the primary intake risk. |
| Hazard Class | Irritant (Skin/Eye/Resp) | H315, H319, H335 .[1] Treat as a sensitizer. |
| Solubility | Soluble in DMF, NMP, DMSO | Critical: Once dissolved, the solvent's skin permeation capability drives the PPE requirement.[1] |
Risk Assessment & PPE Ecosystem
Standard lab safety is insufficient. The following matrix is based on the "Barrier-Breakthrough" principle. We do not rely on a single layer of protection; we rely on a redundant system.
The "Solid vs. Solvated" Hazard Logic
Most accidents occur because operators wear "Powder PPE" while handling "Solvent Mixtures."
-
The Powder Risk: Inhalation of fines and mucous membrane irritation.
-
The Solution Risk: DMF/NMP are potent carriers that can transport the dissolved Bsmoc-Leucine through the skin and into the bloodstream.
PPE Selection Matrix
| Protection Zone | Task A: Weighing & Solid Transfer | Task B: Solubilization & Synthesis (in DMF/NMP) |
| Respiratory | Fume Hood (Mandatory). Face velocity >0.5 m/s.[1] If hood unavailable (emergency only): N95/P100 Respirator.[1] | Fume Hood (Mandatory). Do not remove open vessels from the hood. |
| Hand Protection | Single Nitrile Gloves (min 0.11 mm / 4 mil).[1] Inspect for pinholes. | Double Gloving Required. 1. Inner: Nitrile (4 mil)2.[1] Outer: Extended Cuff Nitrile (8 mil) or Laminate.Reason: DMF degrades thin nitrile in <15 mins.[1] |
| Eye Protection | Safety Glasses with side shields.[1][2] | Chemical Splash Goggles. Required if pouring volumes >50mL.[1] |
| Body Defense | Lab Coat (Cotton/Polyester).[1] | Lab Coat + Chemical Resistant Apron (Tyvek/Polyethylene) recommended for large scale.[1] |
Decision Logic: Glove Selection
Visualizing the critical decision path for hand protection based on solvent interaction.
Operational Protocols
Protocol A: The "Zero-Static" Weighing Procedure
Goal: Prevent aerosolization of Bsmoc-Leu-OH dust.[1]
-
Environment: All weighing must occur inside a certified chemical fume hood.
-
Static Control: Protected amino acids are prone to static charge.[1] Use an ionizing bar or anti-static gun on the weighing boat before adding the powder.
-
Transfer:
-
Do not pour from the stock bottle.
-
Use a clean, disposable spatula.[1]
-
Technique: Tap the spatula gently against the side of the weigh boat; do not shake it in mid-air.
-
-
Closure: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent the cap from seizing due to powder residue.
Protocol B: Solubilization (The High-Risk Step)
Goal: Dissolve without exposure to DMF/NMP vapors.[1]
-
Vessel Selection: Use a glass vial with a septum cap or a round-bottom flask. Avoid open beakers.
-
Solvent Addition: Add the solvent (DMF/NMP) to the powder, not the reverse.
-
Venting: If using a septum, insert a small bleed needle (20G) to equalize pressure if the dissolution is exothermic or releases gas (rare for Bsmoc, but good practice).[1]
-
Observation: The solution should be clear. If precipitation occurs, check water content of the solvent (Bsmoc reagents are moisture sensitive).
Emergency Response & Disposal
Spill Response Workflow
Immediate actions to take in the event of a loss of containment.
Waste Disposal Specifications
Do not dispose of Bsmoc-L-leucine in general trash or down the drain.[1]
-
Solid Waste: Expired or spilled powder must be collected in a container labeled "Hazardous Waste - Solid Organic - Irritant." [1]
-
Liquid Waste: Solutions containing Bsmoc-L-leucine (usually in DMF) must be segregated into "Non-Halogenated Organic Solvents." [1]
-
Note: Ensure the waste stream does not contain strong oxidizers, as sulfone derivatives can react energetically.
-
-
Container: High-density polyethylene (HDPE) or glass.[1]
References & Verification
-
Santa Cruz Biotechnology. N-Bsmoc-L-leucine Product Data & CAS Verification. Retrieved from [1]
-
United States Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: N-Bsmoc-L-leucine.[1] Retrieved from [1]
-
Ansell Healthcare. Chemical Resistance Guide: Permeation & Degradation Data (DMF/NMP). Retrieved from
-
National Institutes of Health (NIH). Chemical Wastes in Peptide Synthesis: Bsmoc Chemistry & Environmental Impact.[1] Retrieved from [1]
-
Dartmouth College EHS. Hazardous Waste Disposal Guide: Segregation of Organic Solvents. Retrieved from [1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
